Spiramine A
Beschreibung
Structure
3D Structure
Eigenschaften
CAS-Nummer |
114531-28-1 |
|---|---|
Molekularformel |
C24H33NO4 |
Molekulargewicht |
399.5 g/mol |
IUPAC-Name |
[(1R,2R,3S,5S,7R,8R,12R,13S,18S,21R)-12-methyl-4-methylidene-14,19-dioxa-17-azaheptacyclo[10.7.2.22,5.02,7.08,18.08,21.013,17]tricosan-3-yl] acetate |
InChI |
InChI=1S/C24H33NO4/c1-13-15-5-8-24(19(13)28-14(2)26)17(11-15)23-7-4-6-22(3)16(23)12-18(24)29-21(23)25-9-10-27-20(22)25/h15-21H,1,4-12H2,2-3H3/t15-,16+,17-,18+,19-,20-,21-,22+,23-,24+/m0/s1 |
InChI-Schlüssel |
ZPELMDXCJZDIBP-JPWRTHMUSA-N |
Isomerische SMILES |
CC(=O)O[C@H]1C(=C)[C@H]2CC[C@]13[C@@H](C2)[C@]45CCC[C@@]6([C@H]4C[C@H]3O[C@@H]5N7[C@H]6OCC7)C |
Kanonische SMILES |
CC(=O)OC1C(=C)C2CCC13C(C2)C45CCCC6(C4CC3OC5N7C6OCC7)C |
Aussehen |
Powder |
Synonyme |
Spiramine A |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Spiramycin: An In-depth Technical Guide to its Antimicrobial Spectrum
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spiramycin (B21755) is a macrolide antibiotic with a broad spectrum of activity against a variety of microorganisms. This technical guide provides a comprehensive overview of the antimicrobial profile of spiramycin, presenting quantitative susceptibility data for key pathogens. Detailed experimental protocols for determining antimicrobial susceptibility are outlined, and the underlying mechanism of action is visually represented. This document is intended to serve as a core resource for researchers and professionals involved in drug development and infectious disease research.
Introduction
Spiramycin is a 16-membered ring macrolide antibiotic produced by Streptomyces ambofaciens. First discovered in 1952, it has a long history of use in human and veterinary medicine for the treatment of various infections. Its mechanism of action involves the inhibition of protein synthesis in susceptible microorganisms by binding to the 50S ribosomal subunit. This guide delves into the specifics of its antimicrobial activity, providing quantitative data and methodological insights for the scientific community.
Antimicrobial Spectrum of Spiramycin
Spiramycin exhibits a broad range of activity, primarily against Gram-positive bacteria and certain Gram-negative cocci, as well as atypical pathogens and some protozoa. Its spectrum of activity is summarized in the tables below, presenting Minimum Inhibitory Concentration (MIC) data compiled from various studies.
Gram-Positive Bacteria
Spiramycin is particularly effective against many Gram-positive cocci and rods.
| Organism | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus | 16 - 32 | - | - |
| Streptococcus pyogenes (Group A) | - | - | >8 |
| Streptococcus pneumoniae | - | - | - |
| Enterococcus faecalis | - | >256 | >256 |
| Enterococcus faecium | - | >256 | >256 |
Note: Data for some entries are qualitative or limited in the available literature. MIC values can vary depending on the testing methodology and the geographic origin of the isolates.
Gram-Negative Bacteria
Spiramycin's activity against Gram-negative bacteria is more limited, primarily targeting cocci. It is generally not effective against Enterobacteriaceae.
| Organism | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Moraxella catarrhalis | ≤8 - 16 | - | - |
| Neisseria gonorrhoeae | - | - | 2.4 |
| Neisseria meningitidis | - | - | 19 |
| Haemophilus influenzae | - | - | 38 |
| Legionella pneumophila | 0.03 - 0.12 | 0.03 | 0.12 |
Note: Higher concentrations are often required for inhibition of Gram-negative bacteria compared to Gram-positive bacteria.
Atypical Bacteria
Spiramycin demonstrates good activity against several atypical bacteria, which are common causes of respiratory infections.
| Organism | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Mycoplasma pneumoniae | - | - | - |
| Chlamydia trachomatis | - | - | - |
| Chlamydophila pneumoniae | - | - | - |
Note: Due to the intracellular nature of these organisms, in vitro susceptibility testing is complex and data is less standardized.
Antiparasitic Activity
Spiramycin is notably used in the management of certain parasitic infections, particularly toxoplasmosis in pregnant women to reduce the risk of congenital transmission.
| Organism | IC₅₀ (µg/mL) |
| Toxoplasma gondii | 218 |
| Cryptosporidium parvum | - |
Note: High concentrations are required for in vitro inhibition of T. gondii. Data on Cryptosporidium is limited.
Mechanism of Action
Spiramycin exerts its bacteriostatic effect by inhibiting protein synthesis. It binds to the P-site of the 50S subunit of the bacterial ribosome, which blocks the translocation step of protein synthesis. This prevents the elongation of the polypeptide chain, ultimately halting bacterial growth and replication.
Experimental Protocols
The determination of the antimicrobial susceptibility of spiramycin is crucial for clinical and research purposes. The following are detailed methodologies for key experiments.
Broth Microdilution Method for MIC Determination
This method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid medium.
Materials:
-
Spiramycin analytical standard
-
Appropriate solvent for spiramycin (e.g., ethanol)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile saline or broth for inoculum preparation
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
Procedure:
-
Preparation of Spiramycin Stock Solution: Prepare a stock solution of spiramycin at a high concentration (e.g., 1280 µg/mL) in a suitable solvent and then dilute further in CAMHB.
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the spiramycin solution in CAMHB to achieve a range of concentrations (e.g., from 64 µg/mL to 0.06 µg/mL).
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate containing the spiramycin dilutions with the standardized bacterial suspension. Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
-
Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is defined as the lowest concentration of spiramycin that completely inhibits visible growth of the organism.
Spiramycin: A Technical Guide to its Discovery, History, and Mechanism of Action
For researchers, scientists, and drug development professionals.
This in-depth technical guide provides a comprehensive overview of the macrolide antibiotic Spiramycin (B21755), from its initial discovery to its biochemical mechanisms and clinical applications. This document details the scientific journey of Spiramycin, offering valuable insights for researchers in antibiotic development and microbiology.
Discovery and History
Spiramycin was first isolated in 1954 by Dr. S. Pinnert-Sindico from a soil sample containing the bacterium Streptomyces ambofaciens.[1] The discovery was a result of a systematic screening program for new antibiotic-producing microorganisms at the French pharmaceutical company Rhône-Poulenc.[2][3][4][5] The producing organism, Streptomyces ambofaciens, was a novel species at the time of its discovery.
Following its initial isolation, Spiramycin was introduced for oral administration in 1955. A parenteral form of the drug was later introduced in 1987. Marketed under the trade name Rovamycine®, it became a significant antibiotic in Europe, Canada, and Mexico. In the United States, Spiramycin is considered an experimental drug but can be obtained with special permission from the FDA, primarily for the treatment of toxoplasmosis in pregnant women to prevent congenital transmission.
The development of Spiramycin by Rhône-Poulenc was a significant milestone in the company's history of pharmaceutical research. The company, formed from the merger of Société des usines chimiques du Rhône and Poulenc Frères, had a strong focus on research and development, which led to the discovery and successful commercialization of numerous therapeutic agents, including Spiramycin.
Chemical Structure and Properties
Spiramycin is a 16-membered macrolide antibiotic, a class of compounds characterized by a large macrocyclic lactone ring to which one or more deoxy sugars are attached. Spiramycin is a mixture of three related compounds: Spiramycin I, Spiramycin II, and Spiramycin III. The primary component is Spiramycin I. These forms differ in the acyl substituent at the C-3 position of the lactone ring.
Table 1: Chemical Properties of Spiramycin Components
| Property | Spiramycin I | Spiramycin II | Spiramycin III |
| Molecular Formula | C43H74N2O14 | C45H76N2O15 | C46H78N2O15 |
| Molecular Weight | 843.07 g/mol | 885.12 g/mol | 899.15 g/mol |
| Acyl Group at C-3 | Hydroxyl (-OH) | Acetyl (-COCH3) | Propionyl (-COCH2CH3) |
Biosynthesis of Spiramycin
The biosynthesis of Spiramycin in Streptomyces ambofaciens is a complex process involving a large gene cluster spanning over 85 kb of DNA. This cluster contains genes encoding a Type I polyketide synthase (PKS), enzymes for the synthesis of deoxy sugars, glycosyltransferases, and regulatory proteins.
The biosynthesis can be broadly divided into three main stages:
-
Polyketide Backbone Synthesis: The 16-membered lactone ring, known as platenolide, is synthesized by a modular Type I PKS.
-
Deoxy Sugar Synthesis: The three deoxy sugars, mycaminose, forosamine, and mycarose, are synthesized from glucose-1-phosphate through a series of enzymatic reactions.
-
Glycosylation: The deoxy sugars are sequentially attached to the platenolide backbone by specific glycosyltransferases. Mycaminose is the first sugar attached, followed by forosamine, and finally mycarose.
Caption: Biosynthesis pathway of Spiramycin.
Mechanism of Action
Spiramycin exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. It binds to the 50S subunit of the bacterial ribosome, specifically at or near the peptidyl transferase center (PTC) and the entrance to the polypeptide exit tunnel. This binding interferes with the translocation step of protein synthesis, where the ribosome moves along the mRNA to read the next codon. The crystal structure of spiramycin bound to the 50S ribosomal subunit of Haloarcula marismortui (PDB ID: 1KD1) has provided detailed insights into this interaction.
The binding of Spiramycin to the ribosome leads to a bacteriostatic effect, meaning it inhibits the growth and replication of bacteria rather than killing them outright. However, at higher concentrations, it can be bactericidal against highly sensitive strains.
Caption: Mechanism of action of Spiramycin on the bacterial ribosome.
Antimicrobial Spectrum and Clinical Applications
Spiramycin has a broad spectrum of activity, primarily against Gram-positive bacteria. It is also effective against some Gram-negative cocci, as well as atypical pathogens like Mycoplasma, Chlamydia, and Legionella. A notable application of Spiramycin is in the treatment of toxoplasmosis, a parasitic infection caused by Toxoplasma gondii.
Table 2: In Vitro Activity of Spiramycin against Selected Pathogens
| Bacterial Species | MIC Range (µg/mL) |
| Streptococcus pyogenes | 0.12 - 1 |
| Streptococcus pneumoniae | 0.25 - 2 |
| Staphylococcus aureus | 0.5 - 4 |
| Mycoplasma pneumoniae | 0.06 - 0.5 |
| Chlamydia trachomatis | 0.25 - 1 |
| Legionella pneumophila | 0.12 - 1 |
| Neisseria gonorrhoeae | 0.25 - 2 |
| Bacteroides gingivalis | ≤0.015 - 0.5 |
| Prevotella intermedia | ≤0.015 - 0.25 |
| Toxoplasma gondii | 0.05 - 0.5 |
Note: MIC values can vary depending on the strain and testing methodology.
The primary clinical applications of Spiramycin include:
-
Respiratory Tract Infections: Due to its activity against common respiratory pathogens.
-
Odontogenic Infections: It is effective against bacteria associated with dental abscesses.
-
Toxoplasmosis in Pregnancy: To prevent mother-to-child transmission of the parasite.
-
Cryptosporidiosis: An intestinal infection caused by a protozoan parasite.
Pharmacokinetics
Spiramycin exhibits favorable pharmacokinetic properties, including good tissue penetration and a long half-life.
Table 3: Pharmacokinetic Parameters of Spiramycin in Humans
| Parameter | Value |
| Oral Bioavailability | 33 - 39% |
| Time to Peak Plasma Concentration (Tmax) | 3 - 4 hours |
| Plasma Protein Binding | 10 - 25% |
| Volume of Distribution (Vd) | 388 - 660 L |
| Elimination Half-life (t½) | 5.5 - 8 hours |
| Primary Route of Elimination | Biliary excretion |
Experimental Protocols
Fermentation and Production of Spiramycin
A high-yield production of Spiramycin can be achieved through submerged fermentation of a selected strain of Streptomyces ambofaciens.
Protocol:
-
Inoculum Preparation: A vegetative inoculum of S. ambofaciens is prepared by growing the strain in a suitable seed medium (e.g., containing tryptone, yeast extract, and glucose) for 48-72 hours at 28-30°C with shaking.
-
Production Medium: The production medium typically contains a carbon source (e.g., starch, glucose), a nitrogen source (e.g., soybean meal, corn steep liquor), and mineral salts.
-
Fermentation: The production fermenter is inoculated with the seed culture. The fermentation is carried out at 28-30°C with controlled aeration and agitation for 6-8 days. The pH is maintained between 6.5 and 7.5.
-
Monitoring: The production of Spiramycin is monitored throughout the fermentation process using methods like HPLC.
Extraction and Purification of Spiramycin
Protocol:
-
Broth Filtration: The fermentation broth is first filtered to remove the mycelia. The pH of the broth may be adjusted to optimize the subsequent extraction.
-
Solvent Extraction: The filtered broth is extracted with a water-immiscible organic solvent such as ethyl acetate (B1210297) or chloroform (B151607) at an appropriate pH (typically around 8.0-9.0).
-
Concentration: The organic extract is then concentrated under vacuum to yield a crude extract of Spiramycin.
-
Purification: The crude extract is further purified using chromatographic techniques such as column chromatography on silica (B1680970) gel or alumina. The different Spiramycin components can be separated by techniques like preparative HPLC.
Caption: Experimental workflow for Spiramycin extraction and purification.
Characterization by HPLC
High-Performance Liquid Chromatography (HPLC) is a standard method for the analysis and quantification of Spiramycin.
Protocol:
-
Chromatographic System: A standard HPLC system equipped with a UV detector is used.
-
Column: A reversed-phase C18 column is typically employed.
-
Mobile Phase: A common mobile phase consists of a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer at a specific pH. Gradient elution may be used to separate the different Spiramycin components.
-
Detection: Spiramycin is detected by UV absorbance at approximately 232 nm.
-
Quantification: The concentration of Spiramycin is determined by comparing the peak area of the sample to a standard curve prepared with known concentrations of a Spiramycin reference standard.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of Spiramycin against a specific bacterium.
Protocol:
-
Preparation of Spiramycin dilutions: A series of two-fold dilutions of Spiramycin are prepared in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculum Preparation: The bacterial strain to be tested is grown to a specific turbidity, and then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Each well of the microtiter plate containing the Spiramycin dilutions is inoculated with the bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are also included.
-
Incubation: The plate is incubated at 35-37°C for 18-24 hours.
-
Reading the MIC: The MIC is determined as the lowest concentration of Spiramycin that completely inhibits visible growth of the bacteria.
Conclusion
Spiramycin remains a clinically important macrolide antibiotic with a rich history of discovery and development. Its unique spectrum of activity, particularly against toxoplasmosis, and favorable pharmacokinetic profile have secured its place in the therapeutic armamentarium. For researchers and drug development professionals, the story of Spiramycin serves as a compelling case study in natural product drug discovery and the enduring value of microbial secondary metabolites. Further research into its biosynthesis and mechanism of action may yet unlock new avenues for the development of novel anti-infective agents.
References
- 1. Early studies on in-vitro and experimental activity of spiramycin: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BSCI 424 Broth Tube Dilution MIC [science.umd.edu]
- 4. Rhône-Poulenc - Wikipedia [en.wikipedia.org]
- 5. Rhône-Poulenc SA | Chemical Industry, Pharmaceuticals, Agrochemicals | Britannica Money [britannica.com]
In-depth Technical Guide: Pharmacokinetics and Pharmacodynamics of Spiramycin in vivo
This technical guide provides a comprehensive overview of the in vivo pharmacokinetics (PK) and pharmacodynamics (PD) of Spiramycin (B21755), a macrolide antibiotic. The information is tailored for researchers, scientists, and drug development professionals, offering detailed quantitative data, experimental methodologies, and visual representations of key processes.
Pharmacokinetics of Spiramycin
Spiramycin is characterized by its extensive tissue distribution and variable oral bioavailability across different species. It is primarily eliminated through biliary excretion.
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters of Spiramycin in various species following different routes of administration.
Table 1: Pharmacokinetic Parameters of Spiramycin after Intravenous (IV) Administration
| Species | Dose | Elimination Half-Life (t½) | Volume of Distribution (Vd) | Total Body Clearance | Reference |
| Humans | 7.25 mg/kg | 4.5 - 6.2 hours | 5.6 L/kg | - | [1] |
| Pigs | 25 mg/kg | 2.3 ± 1.2 hours | 5.2 ± 2.2 L/kg | 27.3 ± 10.1 mL/min/kg | [2] |
| Calves | 15 and 30 mg/kg | 28.7 ± 12.3 hours | 23.5 ± 6.0 L/kg | - | [3] |
| Chickens | 17 mg/kg | 3.97 hours | - | - | [4][5] |
| Rats | 50 mg/kg | 103 minutes | 8.9 L/kg | - | |
| Lactating Cows | 30,000 IU/kg | - | - | - |
Table 2: Pharmacokinetic Parameters of Spiramycin after Oral (PO) Administration
| Species | Dose | Oral Bioavailability (F) | Peak Plasma Concentration (Cmax) | Time to Peak (Tmax) | Elimination Half-Life (t½) | Reference |
| Humans | 1 g | 30 - 40% | 0.4 - 1.4 mg/L | 3 - 4 hours | 6.2 - 7.7 hours | |
| Pigs | 85 - 100 mg/kg | 45.4 ± 23.4% | 4.1 ± 1.7 µg/mL | 3.7 ± 0.8 hours | 6.0 ± 2.4 hours | |
| Calves | 30 mg/kg | 4 ± 3% | - | - | - | |
| Chickens | 17 mg/kg | 77.18% | 4.78 µg/mL | 2 hours | - | |
| Rats | 150 or 400 mg/kg/day for 6 days | - | - | - | - |
Distribution
Spiramycin exhibits extensive and rapid penetration into various tissues and fluids, with concentrations often exceeding those found in serum.
-
High Concentrations: Lungs, bronchi, tonsils, sinuses, bone, muscle, and saliva.
-
Intracellular Penetration: Concentrations in alveolar macrophages can be 10 to 20 times greater than simultaneous serum concentrations. In female pelvic tissues, the highest concentrations were observed in the Fallopian tube.
-
Tissue-to-Plasma Ratios in Calves: For lung tissue, the ratio was 58 at 3 hours and 137 at 24 hours post-administration. For bronchial mucosa, the ratios were 18 and 49 at the same time points.
Metabolism and Excretion
Spiramycin is less metabolized than some other macrolides. The primary route of elimination is the fecal-biliary route, with enterohepatic recycling potentially occurring.
-
Biliary Excretion: Accounts for up to 80% of the administered dose.
-
Renal Excretion: A secondary route, accounting for 4% to 20% of the administered dose.
-
Excretion in Rats (IV, 20 mg/kg): Within 48 hours, 39.6% was excreted in urine, 31.4% in bile, and 37.1% in feces.
Pharmacodynamics of Spiramycin
The primary mechanism of action of Spiramycin is the inhibition of bacterial protein synthesis, leading to a bacteriostatic effect. However, at high concentrations, it can be bactericidal.
Mechanism of Action
Spiramycin binds to the 50S subunit of the bacterial ribosome. This binding interferes with the translocation step of protein synthesis, stimulating the dissociation of peptidyl-tRNA from the ribosome. This ultimately halts the elongation of the polypeptide chain.
Caption: Spiramycin's mechanism of action on the bacterial ribosome.
Post-Antibiotic Effect (PAE)
Spiramycin exhibits a significant and prolonged post-antibiotic effect, particularly against Staphylococcus aureus, which is longer than that of erythromycin.
Adherence Inhibition
Spiramycin has been shown to reduce the capacity of Gram-positive cocci to adhere to human buccal cells.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of pharmacokinetic and pharmacodynamic studies. Below are generalized protocols based on the cited literature.
in vivo Pharmacokinetic Study in Chickens
This protocol describes a typical pharmacokinetic study in chickens to determine parameters after intravenous and oral administration.
Animals: Healthy broiler chickens, approximately 4 weeks old, weighing 1-1.5 kg.
Housing: Housed in controlled environmental conditions with ad-libitum access to feed and water.
Drug Administration:
-
Intravenous (IV): A single dose of 17 mg/kg Spiramycin is administered into the wing vein.
-
Oral (PO): A single dose of 17 mg/kg Spiramycin is administered via gavage.
Blood Sampling: Blood samples (e.g., 1 mL) are collected from the wing vein into heparinized tubes at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, 36, and 48 hours) post-dosing.
Sample Processing: Plasma is separated by centrifugation and stored at -20°C until analysis.
Analytical Method: Spiramycin concentrations in plasma are determined using a validated High-Performance Liquid Chromatography (HPLC) method.
Caption: Experimental workflow for a chicken pharmacokinetic study.
HPLC Method for Spiramycin Quantification
A validated HPLC method is essential for accurate measurement of Spiramycin in biological matrices.
-
Chromatographic System: A liquid chromatograph equipped with a UV detector.
-
Column: Phenomenex C18 column (5 µm, 250 × 4.6 mm).
-
Mobile Phase: 0.05 M phosphoric acid-acetonitrile (75:25, v/v), pH 3.0.
-
Flow Rate: 1.5 mL/min.
-
Detection: UV detection at a specified wavelength.
-
Validation: The method should be validated for linearity, precision, accuracy, and sensitivity (LOD and LOQ).
Conclusion
This technical guide has summarized the key in vivo pharmacokinetic and pharmacodynamic properties of Spiramycin. The extensive tissue distribution and prolonged post-antibiotic effect contribute to its clinical efficacy, which can be greater than what in vitro susceptibility testing might suggest. The provided quantitative data and experimental protocols offer a valuable resource for researchers and professionals in the field of drug development.
References
- 1. Spiramycin | C43H74N2O14 | CID 5266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and bioavailability of spiramycin in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Respiratory tract distribution and bioavailability of spiramycin in calves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pharmacokinetic/Pharmacodynamic Modeling of Spiramycin against Mycoplasma synoviae in Chickens - PMC [pmc.ncbi.nlm.nih.gov]
Biological Activity of Spiramycin Against Gram-Positive Bacteria: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Spiramycin (B21755) is a macrolide antibiotic with a well-established history of use against a variety of bacterial infections.[1] This technical guide provides a comprehensive overview of the biological activity of spiramycin against clinically relevant Gram-positive bacteria, with a focus on Staphylococcus aureus, Streptococcus pyogenes, and Clostridium perfringens. The document details spiramycin's mechanism of action, in vitro efficacy, relevant experimental protocols for its assessment, and the primary mechanisms of bacterial resistance. All quantitative data are presented in standardized tables for comparative analysis, and key processes are visualized through diagrams to facilitate a deeper understanding of spiramycin's molecular interactions and evaluation.
Introduction to Spiramycin
Spiramycin is a 16-membered ring macrolide antibiotic derived from Streptomyces ambofaciens.[1] It is primarily bacteriostatic, though it can exhibit bactericidal activity at higher concentrations against highly susceptible strains.[2] Its spectrum of activity is broad, encompassing many Gram-positive cocci and rods.[1] Unlike 14- and 15-membered macrolides, spiramycin's 16-membered lactone ring confers distinct properties, including a different binding mode to the bacterial ribosome and, in some cases, activity against strains resistant to other macrolides.[2]
Mechanism of Action
The primary mechanism of action of spiramycin, like other macrolide antibiotics, is the inhibition of bacterial protein synthesis. This is achieved through its binding to the 50S subunit of the bacterial ribosome. Specifically, spiramycin binds to the ribosomal RNA near the peptidyl transferase center, leading to a blockage of the polypeptide exit tunnel. This interaction stimulates the dissociation of peptidyl-tRNA from the ribosome during the translocation step of protein synthesis, ultimately halting peptide chain elongation.
References
Intracellular Accumulation and Activity of Spiramycin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spiramycin (B21755), a 16-membered macrolide antibiotic, exhibits a notable paradox in its antimicrobial activity: modest in vitro potency coupled with excellent in vivo efficacy. This discrepancy is largely attributed to its significant accumulation within eukaryotic cells, allowing it to effectively target intracellular pathogens. This technical guide provides an in-depth analysis of the mechanisms behind spiramycin's intracellular accumulation, its subcellular localization, and its activity against key intracellular pathogens. Furthermore, it details the experimental protocols for quantifying intracellular spiramycin and assessing its antibacterial efficacy, supported by quantitative data and workflow visualizations to aid researchers in the field.
Introduction
Spiramycin, produced by Streptomyces ambofaciens, exerts its primary antibacterial effect by inhibiting protein synthesis.[1] Like other macrolides, it binds to the 50S subunit of the bacterial ribosome, which interferes with the translocation process and stimulates the dissociation of peptidyl-tRNA, ultimately halting bacterial growth.[2] While its activity against extracellular bacteria is well-documented, its clinical success, particularly in treating infections caused by intracellular pathogens like Toxoplasma gondii, Chlamydia trachomatis, and Legionella pneumophila, is a direct consequence of its ability to concentrate within host cells.[1][3] This phenomenon, often referred to as the "spiramycin paradox," underscores the importance of understanding its intracellular pharmacokinetics and pharmacodynamics.[1]
Intracellular Accumulation of Spiramycin
The high concentration of spiramycin in tissues and cells is a key factor in its therapeutic effectiveness.
Mechanism of Cellular Uptake
The precise mechanism of spiramycin's entry into eukaryotic cells is not fully elucidated but is thought to involve a combination of passive diffusion and potentially carrier-mediated transport. As a lipophilic molecule, spiramycin can traverse the lipid bilayer of the cell membrane. However, the high intracellular concentrations achieved suggest that an active transport mechanism may also be involved, although specific transporters have not been definitively identified. It has been observed that the P-glycoprotein (P-gp) efflux pump can reduce intracellular spiramycin concentrations, indicating an interaction with cellular transport systems.
Subcellular Localization
Once inside the cell, spiramycin does not distribute uniformly. It has been shown to accumulate in both the cytoplasm and lysosomes. The trapping of the weakly basic spiramycin molecule within the acidic environment of lysosomes likely contributes to its high intracellular concentration.
Quantitative Analysis of Intracellular Accumulation
Spiramycin achieves significantly higher concentrations inside cells compared to the extracellular environment. This is particularly pronounced in phagocytic cells like macrophages, which are often reservoirs for intracellular pathogens. The data below summarizes the cellular to extracellular (C/E) concentration ratios observed in various tissues and cells.
| Cell/Tissue Type | C/E Ratio (Approximate) | Species | Reference |
| Human Alveolar Macrophages | 21 - 24 | Human | |
| Lung Tissue | 58 (at 3h) - 137 (at 24h) | Bovine | |
| Bronchial Mucosa | 18 (at 3h) - 49 (at 24h) | Bovine | |
| Nasal Secretions | 4 | Bovine | |
| Bronchial Secretions | 7 | Bovine | |
| Various Tissues (Liver, Spleen, Lung) | 6 - 215 | Rat |
Table 1: Summary of Spiramycin Intracellular and Tissue Concentration Ratios.
Intracellular Antimicrobial Activity
Spiramycin's high intracellular concentration allows it to effectively target pathogens that reside and replicate within host cells.
Spectrum of Intracellular Activity
Spiramycin is effective against a range of intracellular pathogens, including:
-
Toxoplasma gondii : It is a primary treatment for toxoplasmosis, especially in pregnant women, to prevent transmission to the fetus.
-
Chlamydia trachomatis : Studies have demonstrated its efficacy against genital chlamydial infections.
-
Legionella pneumophila : As an intracellular bacterium that replicates in macrophages, Legionella is a target for antibiotics that concentrate in these cells.
-
Mycoplasma spp.
Quantitative Intracellular Activity
The following table presents the 50% inhibitory concentration (IC50) of spiramycin against various intracellular pathogens.
| Pathogen | Host Cell Type | IC50 (µg/mL) | Reference |
| Toxoplasma gondii | Mammalian cells | ~20.16 | |
| Chlamydia trachomatis | Tissue culture | "Very good activity" | |
| Legionella pneumophila | Macrophages | Not specified |
Table 2: In Vitro Intracellular Activity of Spiramycin.
Host Cell Effects: Immunomodulation
Beyond its direct antimicrobial effects, spiramycin has been shown to possess immunomodulatory properties. In studies using lipopolysaccharide (LPS)-activated macrophages, spiramycin significantly decreased the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin (IL)-1β, and IL-6. This anti-inflammatory effect is mediated through the inhibition of the NF-κB and MAPK signaling pathways.
Caption: Spiramycin's anti-inflammatory signaling pathway in macrophages.
Experimental Protocols
Quantification of Intracellular Spiramycin
Accurate quantification of intracellular spiramycin is crucial for pharmacokinetic and pharmacodynamic studies. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) are the most common methods.
-
Cell Lysis: After incubation with spiramycin, wash cells (e.g., macrophages) three times with ice-cold phosphate-buffered saline (PBS) to remove extracellular drug. Lyse the cells using a suitable lysis buffer (e.g., 0.1% Triton X-100 in PBS).
-
Protein Precipitation (PPT): To 1 mL of cell lysate, add 3 mL of cold acetonitrile (B52724). Vortex vigorously for 1 minute and centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Solid-Phase Extraction (SPE) for Cleanup:
-
Conditioning: Condition an Oasis HLB SPE cartridge with 2 mL of methanol (B129727) followed by 2 mL of purified water.
-
Loading: Load the supernatant from the PPT step onto the conditioned cartridge.
-
Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove polar impurities.
-
Elution: Elute spiramycin with 2 mL of methanol.
-
-
Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in the mobile phase for analysis.
Caption: Workflow for intracellular spiramycin sample preparation.
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and phosphate (B84403) buffer (e.g., pH 6.5).
-
Flow Rate: 0.8 - 1.0 mL/min.
-
Detection: UV at 231-232 nm.
-
Quantification: Based on a calibration curve generated from spiramycin standards of known concentrations.
-
Column: C18 reverse-phase column.
-
Mobile Phase: Gradient elution using a mixture of acetonitrile and 0.02% formic acid.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions. For spiramycin I, a common transition is m/z 422.3 [(M+2H)2+].
-
Internal Standard: Use of a stable isotope-labeled internal standard like spiramycin-d3 is recommended for accuracy.
Assessment of Intracellular Antibacterial Activity: Gentamicin (B1671437) Protection Assay
The gentamicin protection assay is a standard method to quantify the intracellular activity of antibiotics. It relies on the inability of aminoglycosides like gentamicin to penetrate eukaryotic cells, thus selectively killing extracellular bacteria.
-
Cell Seeding: Seed eukaryotic host cells (e.g., macrophages, HeLa cells) into a multi-well plate and allow them to adhere overnight.
-
Bacterial Infection: Infect the host cell monolayer with the bacterium of interest at a specific multiplicity of infection (MOI, e.g., 10:1). Incubate for a set period (e.g., 1-2 hours) to allow for bacterial invasion/phagocytosis.
-
Extracellular Bacteria Killing: Wash the cells with PBS and then add a medium containing a high concentration of gentamicin (e.g., 100 µg/mL) to kill all extracellular bacteria. Incubate for 1 hour.
-
Antibiotic Treatment: Wash the cells again to remove the gentamicin and add a medium containing various concentrations of spiramycin (and a no-drug control). Incubate for the desired treatment period (e.g., 18-24 hours).
-
Quantification of Intracellular Bacteria:
-
Wash the cells with PBS.
-
Lyse the host cells with a detergent (e.g., 0.1% Triton X-100).
-
Perform serial dilutions of the cell lysate and plate on appropriate agar (B569324) to enumerate the colony-forming units (CFU) of the surviving intracellular bacteria.
-
-
Data Analysis: Compare the CFU counts from spiramycin-treated wells to the control wells to determine the percentage of bacterial killing or growth inhibition.
Caption: Workflow of the Gentamicin Protection Assay.
Conclusion
Spiramycin's clinical efficacy is intrinsically linked to its ability to accumulate at high concentrations within host cells, a phenomenon that overcomes its otherwise moderate in vitro activity. This technical guide has outlined the current understanding of its intracellular uptake, localization, and activity against key pathogens. The detailed experimental protocols for quantification and activity assessment provide a framework for researchers to further investigate the unique properties of this macrolide. A deeper understanding of the precise transport mechanisms and the full spectrum of its immunomodulatory effects will be crucial for optimizing its therapeutic use and for the development of future antibiotics designed to target intracellular infections.
References
- 1. Early studies on in-vitro and experimental activity of spiramycin: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of action of spiramycin and other macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activity of spiramycin against chlamydia, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Spiramycin Derivatives: A Deep Dive into Structure-Activity Relationships for Novel Antimicrobial Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Spiramycin (B21755), a 16-membered macrolide antibiotic, has long been a stalwart in the fight against Gram-positive bacterial infections. Its unique tripartite structure, comprising spiramycin I, II, and III, has served as a versatile scaffold for the development of a myriad of derivatives with enhanced therapeutic properties. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of spiramycin derivatives, offering insights into the chemical modifications that govern their antibacterial efficacy and spectrum. This document delves into the quantitative data on their activity, detailed experimental methodologies, and the underlying molecular mechanisms and signaling pathways.
Structure-Activity Relationship of Spiramycin Derivatives
The antibacterial activity of spiramycin and its derivatives is intrinsically linked to their ability to bind to the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis.[1][2][3][4][5] The core structure of spiramycin presents several key positions where chemical modifications can significantly impact its biological activity. These include the hydroxyl groups at the C-3, C-3'', and C-4'' positions, as well as the mycarose (B1676882) and forosamine (B98537) sugar moieties.
Modifications at the 4''-OH Group
The hydroxyl group at the 4'' position of the mycarose sugar has been a primary target for derivatization. Acylation of this group has been shown to enhance antibacterial activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). For instance, certain acylated derivatives of spiramycin I have demonstrated potent antibacterial effects, with some compounds exhibiting activity comparable to the first-line antimicrobial, linezolid.
Modifications at the 3-OH and 3''-OH Groups
Acylation of the hydroxyl groups at the C-3 and C-3'' positions has also been explored to modulate the activity of spiramycin. These modifications can influence the lipophilicity of the molecule, which in turn affects its penetration into bacterial cells and its interaction with the ribosomal target.
The Role of Sugar Moieties
The sugar residues, mycaminose (B1220238) and forosamine, are crucial for the antibacterial activity of spiramycin. The dimethylamino group on the forosamine sugar, in particular, plays a significant role in ribosome binding. Modifications to these sugar moieties can lead to a significant loss of activity, highlighting their importance in the SAR of spiramycin.
Quantitative Data on Spiramycin Derivatives
The following tables summarize the in vitro antibacterial and anticancer activities of selected spiramycin derivatives, providing a quantitative basis for understanding their structure-activity relationships.
Table 1: Minimum Inhibitory Concentrations (MIC, μg/mL) of Spiramycin and its Derivatives against Various Bacterial Strains
| Compound | S. aureus | S. aureus MRSA | S. epidermidis | B. subtilis | M. agalactiae |
| Spiramycin | - | - | - | - | 1.583 (MIC50) |
| Spiramycin I Derivative 14 | 4-16 | - | - | - | - |
| Spiramycin I Derivative 16 | - | - | 1 | 1 | - |
| Vancomycin | - | - | - | - | - |
Data compiled from multiple sources.
Table 2: Anticancer Activity (IC50, μM) of Spiramycin I Derivatives against Human Cancer Cell Lines
| Compound | HGC-27 | HT-29 | HCT-116 | HeLa |
| Spiramycin | >30 | >30 | >30 | >30 |
| Derivative 14 | 0.19 ± 0.02 | - | - | - |
Data from a study on novel spiramycin-acylated derivatives.
Experimental Protocols
To ensure the reproducibility and validity of SAR studies, standardized experimental protocols are essential. The following sections detail the methodologies for key experiments cited in the evaluation of spiramycin derivatives.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.
1. Preparation of Antimicrobial Agent Stock Solution:
-
A stock solution of the spiramycin derivative is prepared in a suitable solvent at a concentration of 100 times the highest concentration to be tested.
2. Preparation of Microtiter Plates:
-
A 96-well microtiter plate is used. Each well, except for the last column (sterility control), is filled with 100 µL of cation-adjusted Mueller-Hinton broth (CAMHB).
-
A serial two-fold dilution of the antimicrobial agent is performed across the plate, typically from column 1 to column 10.
3. Inoculum Preparation:
-
Bacterial strains are grown on an appropriate agar (B569324) medium for 18-24 hours.
-
A few colonies are suspended in saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
The bacterial suspension is then diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
4. Inoculation and Incubation:
-
Each well (except the sterility control) is inoculated with the standardized bacterial suspension.
-
The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
5. Interpretation of Results:
-
The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Ribosome Binding Assay (ID50 Determination)
The affinity of spiramycin derivatives for the bacterial ribosome is a key determinant of their activity. The ID50 value, the concentration of the derivative required to inhibit the binding of a radiolabeled ligand by 50%, is a common measure of this affinity. A detailed protocol for a competitive ribosome binding assay is outlined below.
1. Preparation of Ribosomes:
-
70S ribosomes are isolated from a suitable bacterial strain (e.g., E. coli) through differential centrifugation.
2. Radiolabeled Ligand:
-
A radiolabeled macrolide, such as [¹⁴C]-erythromycin, is used as the competitor ligand.
3. Binding Reaction:
-
A reaction mixture is prepared containing a fixed concentration of ribosomes and the radiolabeled ligand in a suitable binding buffer.
-
Varying concentrations of the unlabeled spiramycin derivative are added to the reaction mixtures.
4. Incubation and Separation:
-
The reaction mixtures are incubated to allow binding to reach equilibrium.
-
The ribosome-bound radioligand is separated from the unbound ligand using a technique such as nitrocellulose filter binding or ultracentrifugation.
5. Quantification and Data Analysis:
-
The amount of radioactivity in the bound fraction is quantified using a scintillation counter.
-
The percentage of inhibition of radioligand binding is plotted against the concentration of the spiramycin derivative.
-
The ID50 value is determined from the resulting dose-response curve.
Signaling Pathways and Experimental Workflows
The development of spiramycin derivatives and the elucidation of their SAR involves a systematic workflow. Furthermore, the antibacterial and other biological effects of these compounds can be attributed to their modulation of specific cellular signaling pathways.
Structure-Activity Relationship (SAR) Study Workflow
The following diagram illustrates a typical workflow for an SAR study of spiramycin derivatives.
Antibacterial Mechanism of Action
The primary antibacterial mechanism of spiramycin and its derivatives is the inhibition of bacterial protein synthesis.
Modulation of Inflammatory Signaling Pathways
Recent studies have also revealed that spiramycin can modulate host inflammatory responses, suggesting a broader therapeutic potential beyond its direct antibacterial effects. Spiramycin has been shown to suppress the activation of the NF-κB and MAPK signaling pathways in macrophages, leading to a reduction in the production of pro-inflammatory cytokines.
Conclusion
The exploration of spiramycin derivatives continues to be a fertile ground for the discovery of novel antimicrobial agents. A thorough understanding of the structure-activity relationships is paramount for the rational design of new compounds with improved potency, an expanded spectrum of activity, and the ability to overcome existing resistance mechanisms. The data and methodologies presented in this guide provide a foundational resource for researchers and drug development professionals dedicated to advancing the therapeutic potential of this important class of antibiotics. The dual functionality of some derivatives, exhibiting both antibacterial and anticancer properties, opens up exciting new avenues for future research and development.
References
- 1. What is the mechanism of Spiramycin? [synapse.patsnap.com]
- 2. Mechanism of action of spiramycin and other macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Spiramycin | C43H74N2O14 | CID 5266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Mechanism of action of spiramycin and other macrolides. | Semantic Scholar [semanticscholar.org]
Methodological & Application
In Vitro Susceptibility Testing Methods for Spiramycin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spiramycin is a macrolide antibiotic with a broad spectrum of activity against Gram-positive bacteria and some Gram-negative cocci. Accurate determination of its in vitro efficacy against relevant bacterial isolates is crucial for clinical decision-making, epidemiological surveillance, and the development of new therapeutic agents. This document provides detailed application notes and standardized protocols for the principal methods of in vitro susceptibility testing for Spiramycin: broth dilution, agar (B569324) dilution, and disk diffusion.
These protocols are based on established methodologies, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), to ensure reproducibility and accuracy of results.
General Considerations for Spiramycin Susceptibility Testing
Several factors can influence the outcome of in vitro susceptibility tests for Spiramycin. Adherence to standardized procedures is paramount for obtaining reliable and comparable results. Key considerations include:
-
Medium: Mueller-Hinton medium (broth or agar) is the recommended standard for susceptibility testing of most common, rapidly growing bacteria. For fastidious organisms, appropriate supplementation is necessary.
-
Inoculum Preparation: The bacterial inoculum must be standardized to a specific density, typically a 0.5 McFarland standard, to ensure consistent results.[1][2]
-
Incubation Conditions: Plates should be incubated at 35°C ± 2°C for 16-20 hours in ambient air for most non-fastidious organisms.[3] Specific atmospheric requirements (e.g., CO2 enrichment) are necessary for certain fastidious bacteria like Streptococcus pneumoniae.
-
Quality Control (QC): Regular testing with well-characterized reference strains is essential to monitor the accuracy and precision of the testing procedure.[4]
Data Presentation: Interpretive Criteria for Spiramycin
The interpretation of in vitro susceptibility test results for Spiramycin relies on clinical breakpoints established by regulatory bodies. It is important to note that while Spiramycin is used in human medicine in some regions, comprehensive and universally recognized clinical breakpoints from bodies like CLSI and EUCAST are not as readily available as for many other antibiotics. Much of the standardized susceptibility testing information for Spiramycin comes from its use in veterinary medicine. Researchers may need to refer to veterinary-specific guidelines or establish their own research-based interpretive criteria based on pharmacokinetic/pharmacodynamic (PK/PD) data.
For illustrative purposes, the following tables provide a template for how such data should be structured. Note: The values in these tables are placeholders and should be replaced with specific breakpoints from relevant veterinary or specialized guidelines.
Table 1: Spiramycin Minimum Inhibitory Concentration (MIC) Breakpoints (Example)
| Organism | MIC (µg/mL) Susceptible (S) | MIC (µg/mL) Intermediate (I) | MIC (µg/mL) Resistant (R) |
| Pasteurella multocida | ≤ 2 | 4 | ≥ 8 |
| Mannheimia haemolytica | ≤ 2 | 4 | ≥ 8 |
| Staphylococcus aureus | ≤ 1 | 2 | ≥ 4 |
Table 2: Spiramycin Disk Diffusion Zone Diameter Breakpoints (Example)
| Organism | Disk Potency | Zone Diameter (mm) Susceptible (S) | Zone Diameter (mm) Intermediate (I) | Zone Diameter (mm) Resistant (R) |
| Pasteurella multocida | 100 µg | ≥ 18 | 15 - 17 | ≤ 14 |
| Mannheimia haemolytica | 100 µg | ≥ 18 | 15 - 17 | ≤ 14 |
| Staphylococcus aureus | 100 µg | ≥ 21 | 18 - 20 | ≤ 17 |
Table 3: Quality Control (QC) Ranges for Spiramycin Susceptibility Testing (Example)
| Quality Control Strain | Method | Spiramycin Concentration | Acceptable Range (MIC in µg/mL or Zone Diameter in mm) |
| Staphylococcus aureus ATCC® 29213 | Broth Dilution | N/A | 0.25 - 1 |
| Staphylococcus aureus ATCC® 25923 | Disk Diffusion | 100 µg | 22 - 30 |
Note: ATCC® is a registered trademark of the American Type Culture Collection.
Experimental Protocols
The following sections provide detailed, step-by-step protocols for the three primary methods of in vitro susceptibility testing for Spiramycin.
Broth Dilution Method (Microdilution)
The broth dilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5] The MIC is the lowest concentration of the drug that inhibits the visible growth of a microorganism after overnight incubation.
Workflow for Broth Microdilution
Caption: Workflow for determining Spiramycin MIC by broth microdilution.
Protocol:
-
Prepare Spiramycin Stock Solution: Prepare a stock solution of Spiramycin powder in a suitable solvent at a concentration that is at least 10 times the highest concentration to be tested.
-
Prepare 96-Well Microtiter Plates:
-
Dispense 100 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) into all wells of a 96-well microtiter plate.
-
Add 100 µL of the Spiramycin stock solution to the first well of each row to be tested, creating a 1:2 dilution.
-
Perform serial twofold dilutions by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to the tenth well. Discard 100 µL from the tenth well. The eleventh well serves as a growth control (no antibiotic), and the twelfth well serves as a sterility control (no bacteria).
-
-
Prepare Bacterial Inoculum:
-
From a pure, overnight culture on a non-selective agar plate, select 3-5 well-isolated colonies.
-
Transfer the colonies to a tube with sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Inoculation: Within 15 minutes of standardization, inoculate each well (except the sterility control) with the diluted bacterial suspension.
-
Incubation: Cover the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading and Interpretation:
-
Following incubation, examine the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of Spiramycin at which there is no visible growth.
-
Interpret the MIC value according to the established breakpoints (see Table 1).
-
Agar Dilution Method
The agar dilution method is another quantitative technique for determining the MIC. It involves incorporating the antimicrobial agent into the agar medium before it solidifies.
Workflow for Agar Dilution
Caption: Workflow for determining Spiramycin MIC by the agar dilution method.
Protocol:
-
Prepare Spiramycin-Containing Agar Plates:
-
Prepare a series of Spiramycin stock solutions to achieve the desired final concentrations in the agar.
-
Prepare Mueller-Hinton Agar according to the manufacturer's instructions and cool it to 45-50°C in a water bath.
-
Add the appropriate volume of each Spiramycin stock solution to separate aliquots of molten agar to create a range of concentrations. Also, prepare a drug-free control plate.
-
Pour the agar into sterile petri dishes and allow them to solidify.
-
-
Prepare Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth dilution method.
-
Inoculation:
-
Using a multipoint inoculator or a calibrated loop, spot-inoculate a defined volume (typically 1-2 µL) of the standardized bacterial suspension onto the surface of each agar plate, including the control plate.
-
Allow the inoculum spots to dry before inverting the plates.
-
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
Reading and Interpretation:
-
The MIC is the lowest concentration of Spiramycin that completely inhibits the growth of the organism, or that allows the growth of only a single colony or a faint haze.
-
Interpret the MIC value based on established breakpoints.
-
Disk Diffusion Method (Kirby-Bauer)
The disk diffusion method is a qualitative or semi-quantitative test that determines the susceptibility of a bacterium to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.
Workflow for Disk Diffusion
Caption: Workflow for Spiramycin susceptibility testing by disk diffusion.
Protocol:
-
Prepare Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described previously.
-
Inoculate Mueller-Hinton Agar Plate:
-
Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum suspension.
-
Remove excess fluid by pressing the swab against the inside of the tube.
-
Streak the swab evenly over the entire surface of the Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.
-
Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.
-
-
Apply Spiramycin Disk:
-
Aseptically apply a Spiramycin disk (e.g., 100 µg) to the surface of the inoculated agar.
-
Gently press the disk to ensure complete contact with the agar.
-
If multiple disks are used, they should be spaced at least 24 mm apart from center to center.
-
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
Reading and Interpretation:
-
After incubation, measure the diameter of the zone of complete growth inhibition to the nearest millimeter using a ruler or calipers.
-
Interpret the zone diameter according to the established breakpoints (see Table 2).
-
Quality Control
Performing quality control is a critical step to ensure the accuracy and reliability of susceptibility testing results. This involves testing reference strains with known susceptibility to Spiramycin alongside the clinical isolates.
Procedure:
-
Select QC Strains: Use appropriate ATCC® reference strains, such as Staphylococcus aureus ATCC® 29213 for MIC determination and Staphylococcus aureus ATCC® 25923 for disk diffusion.
-
Perform Testing: Test the QC strains using the same procedure as for the clinical isolates.
-
Compare Results: The results for the QC strains should fall within the acceptable ranges specified by the relevant standards organization (see Table 3 for an example).
-
Corrective Action: If QC results are out of range, the cause must be investigated and rectified before reporting any patient results. Potential sources of error include improper inoculum preparation, expired reagents, incorrect incubation conditions, or procedural errors.
References
- 1. Antimicrobial resistance and virulence gene profiles in P. multocida strains isolated from cats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Susceptibility Testing | Washington Animal Disease Diagnostic Laboratory | Washington State University [waddl.vetmed.wsu.edu]
- 3. web.unifil.br [web.unifil.br]
- 4. veterinaryworld.org [veterinaryworld.org]
- 5. In vitro susceptibility of Pasteurella multocida subspecies multocida strains isolated from swine to 42 antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Spiramycin in the Treatment of Congenital Toxoplasmosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the clinical trial protocols for Spiramycin in the management of congenital toxoplasmosis. This document includes summaries of quantitative data, detailed experimental protocols for key diagnostic and monitoring procedures, and visualizations of the experimental workflow and the mechanism of action of Spiramycin.
Introduction
Congenital toxoplasmosis, caused by the parasite Toxoplasma gondii, can lead to severe neurological and ocular damage in the fetus if the mother acquires a primary infection during pregnancy. Spiramycin, a macrolide antibiotic, is a first-line therapy used to prevent the vertical transmission of T. gondii from mother to fetus. It is known for its good placental penetration and favorable safety profile during pregnancy.[1][2] This document outlines the established protocols for its clinical application and associated diagnostic procedures.
Quantitative Data Summary
The following tables summarize key quantitative data from clinical trials and systematic reviews on the use of Spiramycin for congenital toxoplasmosis.
Table 1: Spiramycin Dosage and Administration in Pregnant Women
| Parameter | Value | Reference |
| Standard Dosage | 1 gram (3 million units) orally three times daily | [3][4] |
| Total Daily Dose | 3 grams | [5] |
| Administration Route | Oral | |
| Treatment Initiation | As soon as possible after diagnosis of maternal seroconversion | |
| Treatment Duration | Continued until delivery or until fetal infection is confirmed |
Table 2: Efficacy of Spiramycin in Preventing Vertical Transmission
| Study Type | Transmission Rate in Spiramycin-Treated Group | Transmission Rate in Untreated/Placebo Group | Reference |
| Systematic Review & Meta-Analysis | 17.6% (95% CI 9.9–26.8%) | 50.7% (95% CI 31.2–70%) | |
| Systematic Review | Pooled vertical transmission rate of ~9.9% (95% CI, 5.9%-16.2%) | Not specified | |
| Prospective non-randomized trial | ~60% reduction in transmission | Not applicable |
Table 3: Comparison of Treatment Regimens
| Treatment Regimen | Efficacy (Risk Ratio for Infection) | Notes | Reference |
| Spiramycin alone | 0.54 (95% CI 0.06; 4.67) | Less consistent results compared to triple therapy. | |
| Pyrimethamine-sulfadiazine (Triple Therapy) | 0.22 (95% CI 0.15; 0.32) | More consistent results. |
Experimental Protocols
Detailed methodologies for the key experiments involved in the clinical management of suspected congenital toxoplasmosis are provided below.
Serological Testing for Toxoplasma gondii Infection
Objective: To diagnose primary maternal T. gondii infection through the detection of specific antibodies.
Protocol:
-
Sample Collection: Collect 5-10 mL of whole blood in a serum separator tube (SST).
-
Serum Separation: Centrifuge the blood sample at 1000-1300 x g for 10 minutes at room temperature.
-
IgG and IgM Antibody Detection:
-
Perform enzyme-linked immunosorbent assay (ELISA) or immunofluorescence assay (IFA) to detect T. gondii-specific IgG and IgM antibodies.
-
Interpretation:
-
IgG (-), IgM (-): No evidence of infection.
-
IgG (+), IgM (-): Past infection.
-
IgG (-), IgM (+): Possible acute infection; repeat testing in 2 weeks.
-
IgG (+), IgM (+): Possible recent infection; proceed to IgG avidity testing.
-
-
-
IgG Avidity Testing:
-
Principle: This test measures the binding strength of IgG antibodies to the antigen. Low-avidity IgG indicates a recent primary infection (within the last 3-5 months), while high-avidity IgG suggests a past infection.
-
Procedure (ELISA-based):
-
Dilute patient serum and add to microplate wells coated with T. gondii antigens.
-
Incubate to allow antibody-antigen binding.
-
Wash one set of wells with a urea-containing wash buffer (denaturing agent) and another set with a standard wash buffer (e.g., PBS).
-
Add an enzyme-conjugated anti-human IgG antibody.
-
Add a substrate and measure the optical density (OD).
-
Calculation of Avidity Index (AI): AI (%) = (OD with urea (B33335) wash / OD with standard wash) x 100.
-
-
Interpretation:
-
Low Avidity (e.g., AI < 50%): Suggests a primary infection acquired recently.
-
High Avidity (e.g., AI > 60%): Suggests a past infection.
-
Equivocal/Intermediate Avidity: Requires further follow-up.
-
-
-
IgA Antibody Detection:
-
In newborns, IgA antibody testing can be more sensitive than IgM for detecting congenital infection. This is typically performed at a specialized reference laboratory.
-
Amniocentesis and PCR Analysis for Fetal Infection
Objective: To detect the presence of T. gondii DNA in the amniotic fluid, confirming fetal infection.
Protocol:
-
Timing: Amniocentesis is typically performed after 18 weeks of gestation.
-
Procedure:
-
Under ultrasound guidance, a sterile needle is inserted through the maternal abdomen into the amniotic sac.
-
Aspirate 10-20 mL of amniotic fluid into a sterile container.
-
-
Sample Processing:
-
Centrifuge the amniotic fluid sample to pellet fetal cells and any potential parasites.
-
Extract DNA from the pellet using a commercial DNA extraction kit.
-
-
Polymerase Chain Reaction (PCR) Analysis:
-
Target Gene: The most common target for PCR is the B1 gene, a highly repeated sequence in the T. gondii genome, which provides high sensitivity.
-
Real-Time PCR: Perform quantitative real-time PCR (qPCR) to detect and quantify T. gondii DNA.
-
Controls: Include a positive control (known T. gondii DNA), a negative control (nuclease-free water), and an internal control to monitor for PCR inhibition.
-
Interpretation:
-
Positive Result: Indicates the presence of T. gondii DNA and confirms fetal infection.
-
Negative Result: Indicates the absence of detectable T. gondii DNA. While a negative result has a high negative predictive value, it does not completely rule out fetal infection, and clinical follow-up is still necessary.
-
-
Visualizations
Experimental Workflow for Management of Toxoplasmosis in Pregnancy
Caption: Clinical workflow for the diagnosis and management of toxoplasmosis during pregnancy.
Mechanism of Action of Spiramycin on Toxoplasma gondii
Caption: Spiramycin inhibits protein synthesis in the Toxoplasma gondii apicoplast.
References
- 1. Spiramycin | Johns Hopkins ABX Guide [hopkinsguides.com]
- 2. Simplified Assay for Measuring Toxoplasma gondii Immunoglobulin G Avidity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modification and Evaluation of Avidity IgG Testing for Differentiating of Toxoplasma gondii Infection in Early Stage of Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. labcorp.com [labcorp.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Spiramycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spiramycin is a macrolide antibiotic with a broad spectrum of activity against Gram-positive bacteria and certain Gram-negative cocci. Accurate determination of its Minimum Inhibitory Concentration (MIC) is crucial for susceptibility testing, research, and the development of new therapeutic strategies. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
These application notes provide detailed protocols for determining the MIC of Spiramycin using the internationally recognized broth microdilution and agar (B569324) dilution methods, adhering to the principles outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Data Presentation
Table 1: Quality Control (QC) Strains for Antimicrobial Susceptibility Testing
| QC Strain ID | Organism | Rationale for Inclusion |
| ATCC® 29213™ | Staphylococcus aureus | Recommended by CLSI and EUCAST for QC of tests with Gram-positive organisms. |
| ATCC® 29212™ | Enterococcus faecalis | Recommended by CLSI and EUCAST for QC of tests with enterococci and other Gram-positive organisms. |
| ATCC® 25922™ | Escherichia coli | Recommended by CLSI and EUCAST for QC of tests with Gram-negative organisms. |
| ATCC® 27853™ | Pseudomonas aeruginosa | Recommended by CLSI and EUCAST for QC of tests with non-fermenting Gram-negative organisms. |
Note: As of the latest revisions of the primary CLSI and EUCAST documents, specific MIC quality control ranges for Spiramycin against these standard QC strains are not listed. Laboratories should establish their own internal quality control ranges based on repeated measurements or consult relevant literature for published ranges.
Table 2: Preparation of Spiramycin Stock Solution
| Parameter | Recommendation |
| Solvent | Dimethyl sulfoxide (B87167) (DMSO) is the preferred solvent for initial dissolution. Ethanol or Dimethylformamide (DMF) can also be used. |
| Stock Concentration | Prepare a high-concentration stock solution, for example, 1280 µg/mL or higher, to allow for serial dilutions. |
| Preparation Steps | 1. Aseptically weigh the required amount of Spiramycin powder. 2. Dissolve the powder in a small volume of the chosen solvent (e.g., DMSO). 3. Bring the solution to the final volume with sterile distilled water or broth to achieve the desired stock concentration. |
| Storage | Store the stock solution in small aliquots at -20°C or lower for up to 6 months. Avoid repeated freeze-thaw cycles. |
Experimental Protocols
Broth Microdilution Method
This method determines the MIC in a liquid growth medium performed in a 96-well microtiter plate.
Materials:
-
Spiramycin stock solution
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum suspension (0.5 McFarland standard)
-
Quality control (QC) strains
-
Incubator (35 ± 2°C)
-
Micropipettes and sterile tips
Procedure:
-
Preparation of Spiramycin Dilutions:
-
Perform serial two-fold dilutions of the Spiramycin stock solution in CAMHB directly in the 96-well plate to achieve the desired final concentration range (e.g., 64 µg/mL to 0.06 µg/mL).
-
Typically, add 50 µL of CAMHB to wells 2 through 12.
-
Add 100 µL of the appropriate Spiramycin working solution to well 1.
-
Transfer 50 µL from well 1 to well 2, mix, and continue the serial dilution to well 10. Discard 50 µL from well 10.
-
Well 11 serves as the growth control (no antibiotic).
-
Well 12 serves as the sterility control (no inoculum).
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension from 3-5 isolated colonies grown on non-selective agar.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation:
-
Add 50 µL of the standardized and diluted bacterial inoculum to each well (except the sterility control), resulting in a final volume of 100 µL per well.
-
-
Incubation:
-
Incubate the microtiter plates at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of Spiramycin that completely inhibits visible growth of the organism. Growth is indicated by turbidity or a pellet at the bottom of the well.
-
Agar Dilution Method
This method involves incorporating varying concentrations of Spiramycin into an agar medium.
Materials:
-
Spiramycin stock solution
-
Molten Mueller-Hinton Agar (MHA) maintained at 45-50°C
-
Sterile petri dishes
-
Bacterial inoculum suspension (0.5 McFarland standard)
-
Inoculum replicator (optional)
-
Quality control (QC) strains
-
Incubator (35 ± 2°C)
Procedure:
-
Preparation of Spiramycin-Containing Agar Plates:
-
Prepare a series of Spiramycin dilutions in a sterile diluent at 10 times the final desired concentrations.
-
Add 2 mL of each 10X Spiramycin dilution to 18 mL of molten MHA (e.g., 2 mL of 128 µg/mL Spiramycin + 18 mL MHA = 12.8 µg/mL final concentration).
-
Mix gently but thoroughly and pour into sterile petri dishes.
-
Prepare a drug-free control plate containing only MHA.
-
Allow the agar to solidify completely.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension adjusted to a 0.5 McFarland standard.
-
Further dilute this suspension to achieve a final inoculum of approximately 10⁴ CFU per spot.
-
-
Inoculation:
-
Spot-inoculate the prepared bacterial suspensions onto the surface of the Spiramycin-containing agar plates and the control plate. An inoculum replicator can be used to test multiple isolates simultaneously.
-
-
Incubation:
-
Allow the inoculum spots to dry completely before inverting the plates.
-
Incubate the plates at 35 ± 2°C for 16-20 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of Spiramycin that completely inhibits bacterial growth. A faint haze or a single colony at the inoculation spot is disregarded. Growth on the control plate must be confluent.
-
Mandatory Visualizations
Caption: Workflow for MIC Determination.
Caption: Broth Microdilution Plate Layout.
Application of Spiramycin in Veterinary Medicine for Mastitis Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spiramycin (B21755), a macrolide antibiotic, has demonstrated efficacy in the treatment of bovine mastitis, particularly in cases caused by Gram-positive bacteria such as Staphylococcus aureus.[1][2] Its ability to concentrate in udder tissue makes it a viable option for addressing intramammary infections.[2][3] This document provides detailed application notes and experimental protocols for the use of spiramycin in the treatment of mastitis, intended to guide research and development in veterinary medicine.
Mechanism of Action
Spiramycin exerts its bacteriostatic action by inhibiting protein synthesis in susceptible bacteria. It binds to the 50S subunit of the bacterial ribosome, which interferes with the translocation step of polypeptide chain elongation.[4] This disruption of protein synthesis ultimately halts bacterial growth and proliferation. At higher concentrations, spiramycin may exhibit bactericidal activity.
Efficacy and Minimum Inhibitory Concentrations (MICs)
The efficacy of spiramycin has been evaluated against various mastitis pathogens. It is particularly effective against penicillin-G resistant strains of Staphylococcus aureus.
| Pathogen | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Staphylococcus aureus | 4 | 8 |
| Pasteurella multocida | 16 | 32 |
| Mannheimia haemolytica | 64 | 128 |
| Data sourced from Spirovet product information. |
Pharmacokinetics
Spiramycin exhibits favorable pharmacokinetic properties for the treatment of mastitis. Following intramuscular administration, it is rapidly absorbed and achieves high concentrations in udder tissue.
| Parameter | Value | Route of Administration |
| Time to maximal plasma concentration | ~3 hours | Intramuscular |
| Mean Residence Time (Milk) | 20.7 ± 2.7 hours | Intravenous |
| Mean Residence Time (Plasma) | 4.0 ± 1.6 hours | Intravenous |
| Milk-to-Plasma Ratio (based on AUC) | 36.5 ± 15 | Intravenous |
| Data from a study in lactating cows. |
Application Protocols
Treatment of Clinical and Subclinical Mastitis During Lactation
This protocol is designed for the treatment of mastitis in lactating dairy cattle.
Dosage and Administration:
-
Dose: 30,000 IU of spiramycin per kg of body weight.
-
Route: Intramuscular (IM) injection.
-
Frequency: Twice at a 24-hour interval.
-
Administration Site: To minimize local tissue reactions, it is recommended to alternate injection sites, maintaining a distance of at least 15 cm between injections.
Dry Cow Therapy for Subclinical Mastitis
This protocol is designed to treat existing subclinical infections and prevent new infections during the dry period.
Experimental Design:
A study involving 40 subclinical mastitic cows demonstrated the efficacy of spiramycin in a dry cow therapy regimen. The cows were divided into four groups.
-
Group 1: Received spiramycin by IM injection at a dose of 30,000 IU/kg body weight for two successive days.
-
Group 2: Received an intramammary infusion of ceftiofur (B124693) hydrochloride.
-
Group 3: Received a combination of IM spiramycin and intramammary ceftiofur hydrochloride.
-
Group 4: Received a more intensive combination therapy.
The study found that spiramycin was effective in treating Gram-positive bacteria, especially Staphylococcus aureus, during the dry period.
Withdrawal Periods
Adherence to withdrawal periods is crucial to prevent antibiotic residues in food products.
| Product | Withdrawal Period (Meat and Offal) | Withdrawal Period (Milk) |
| Spiramycin (for mastitis treatment) | 75 days | 13.5 days |
| Spiramycin (for respiratory infections) | 75 days | Not authorized for use in animals producing milk for human consumption |
| Data sourced from Spirovet product information. A study on spiramycin residues after intramuscular administration proposed a meat withdrawal time of 35 days. Another source suggests a meat withdrawal period of 28 days. It is imperative to consult product-specific labels and local regulations for the most current withdrawal information. |
Conclusion
Spiramycin is a valuable tool in the therapeutic arsenal (B13267) against bovine mastitis, particularly for infections caused by Staphylococcus aureus. The provided protocols and data are intended to serve as a foundation for further research and the development of optimized treatment regimens. Careful consideration of dosage, administration route, and withdrawal times is essential for the safe and effective use of spiramycin in veterinary medicine.
References
Troubleshooting & Optimization
Technical Support Center: Spiramycin Aqueous Solution Stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Spiramycin (B21755) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: My Spiramycin solution appears to be losing potency over a short period. What are the primary causes of Spiramycin instability in aqueous solutions?
A1: Spiramycin is susceptible to degradation under several conditions in aqueous solutions. The primary factors contributing to its instability are:
-
Hydrolysis: Spiramycin degrades in both acidic and alkaline conditions. The stable pH range is generally between 4.0 and 10.0.[1] Degradation becomes significant at pH values below 4.0 and above 10.0, with rapid degradation occurring at pH < 2.8 and pH > 12.8.[1]
-
Photodegradation: Exposure to light, particularly UV irradiation, can rapidly degrade Spiramycin.[2][3][4] Photolysis is a major degradation pathway in aquatic environments exposed to sunlight.
-
Temperature: Elevated temperatures can accelerate the degradation of Spiramycin. Conversely, the solubility of Spiramycin in water decreases as the temperature rises.
-
Solvent Interaction: Protic solvents like water, methanol, and ethanol (B145695) can interact with the formyl group of the Spiramycin molecule, leading to the formation of H2O-bound adducts and a decrease in the peak area of the parent compound over time. After 96 hours in an aqueous solution, more than 90% of Spiramycin can be converted to its H2O-bound form.
Q2: What are the main degradation products of Spiramycin in aqueous solutions?
A2: The degradation of Spiramycin primarily involves the modification or cleavage of its constituent sugar moieties and the macrolide ring. Common degradation pathways include:
-
Acid-Catalyzed Degradation: In acidic conditions, the primary degradation pathway involves the loss of the mycarose (B1676882) sugar. However, modifications to the Spiramycin structure, such as 4''-acylation, can alter this pathway, making the loss of forosamine (B98537) the major route of degradation.
-
Photodegradation: Under illumination, Spiramycin degrades into numerous intermediate compounds. These transformations can involve hydroxylation, demethylation, and the detachment of the forosamine or mycarose sugars.
Q3: How can I prepare a stable aqueous stock solution of Spiramycin?
A3: To prepare a more stable stock solution, consider the following:
-
pH Control: Prepare your solution in a buffer system within the stable pH range of 4.0 to 10.0.
-
Solvent Choice: For analytical standards and when immediate use is not planned, consider using aprotic solvents like acetonitrile (B52724) or dimethyl sulfoxide (B87167) (DMSO) to avoid the formation of solvent adducts.
-
Protection from Light: Always protect Spiramycin solutions from light by using amber vials or by wrapping the container in aluminum foil.
-
Storage Temperature: Store stock solutions at 2-8°C to minimize degradation. For long-term storage, aliquoting and freezing at -20°C or -80°C can be considered, though freeze-thaw cycles should be avoided.
Q4: I am observing a shift in the retention time and a decrease in the peak area of Spiramycin in my HPLC analysis over time. What could be the cause?
A4: This is likely due to the interaction of Spiramycin with protic solvents in your mobile phase or sample diluent. Spiramycin's aldehyde group can react with water, methanol, or ethanol to form adducts. This leads to a decrease in the concentration of the parent Spiramycin and the appearance of new peaks, which may have different retention times. In mass spectrometry, this can be observed as an increase in the peak area of H2O-bound Spiramycin (e.g., m/z 861.5) and a corresponding decrease in the peak area of Spiramycin (e.g., m/z 843.6). To mitigate this, consider using aprotic solvents for sample preparation if your analytical method allows.
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based assays.
| Possible Cause | Troubleshooting Step | Rationale |
| Degradation of Spiramycin in culture medium | Prepare fresh Spiramycin solutions for each experiment from a recently prepared stock. | Spiramycin can degrade in aqueous cell culture media, especially during prolonged incubation periods at 37°C. |
| pH of the medium | Ensure the pH of your cell culture medium is within the stable range for Spiramycin (pH 4.0-10.0). | Extreme pH can accelerate hydrolysis. |
| Light exposure during incubation | Protect cell culture plates from direct light exposure during incubation. | Photodegradation can occur even under standard laboratory lighting conditions. |
Issue 2: Poor recovery during sample extraction from aqueous matrices.
| Possible Cause | Troubleshooting Step | Rationale |
| Degradation during sample processing | Minimize the time between sample collection and extraction. Keep samples on ice or at 4°C during processing. | Higher temperatures can increase the rate of degradation. |
| pH of the extraction buffer | Adjust the pH of the sample and extraction buffers to be within the 4.0-10.0 range. | Prevents acid or base-catalyzed hydrolysis during extraction. |
| Interaction with solvents | If using LC-MS/MS, consider the formation of water adducts and include the ion transition for the H2O-added form in your analysis. | This ensures accurate quantification of total Spiramycin. |
Data Summary
Table 1: Factors Affecting Spiramycin Stability in Aqueous Solutions
| Factor | Condition | Effect on Stability | Reference |
| pH | < 4.0 | Significant degradation | |
| 4.0 - 10.0 | Stable range | ||
| > 10.0 | Significant degradation | ||
| Light | UV or simulated solar light | Rapid degradation | |
| Temperature | Increased temperature | Accelerated degradation | |
| Decreased temperature | Decreased solubility | ||
| Solvent | Protic (water, methanol, ethanol) | Formation of adducts, decreased parent drug concentration over time | |
| Aprotic (acetonitrile, DMSO) | More stable for standard solution preparation |
Experimental Protocols
Protocol 1: Forced Degradation Study of Spiramycin
This protocol is a general guideline for performing a forced degradation study to understand the stability of Spiramycin under various stress conditions, based on ICH guidelines.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve Spiramycin in a suitable solvent (e.g., acetonitrile or methanol) to obtain a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 2 hours. Neutralize with 0.1 M NaOH.
-
Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 2 hours. Neutralize with 0.1 M HCl.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H2O2. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place the powdered drug in a hot air oven at 105°C for 24 hours. Dissolve a portion of the powder in the mobile phase to the desired concentration.
-
Photolytic Degradation: Expose the stock solution to direct sunlight for 24 hours or in a photostability chamber.
3. Sample Analysis:
-
Dilute the stressed samples with the mobile phase to a suitable concentration (e.g., 50 µg/mL).
-
Analyze the samples by a stability-indicating RP-HPLC method. A common method uses a C18 column with a mobile phase consisting of a phosphate (B84403) buffer and acetonitrile.
-
Monitor for the appearance of degradation peaks and the decrease in the peak area of the parent Spiramycin.
Visualizations
Spiramycin Degradation Decision Tree
This diagram provides a logical workflow for troubleshooting Spiramycin instability issues.
A decision tree for troubleshooting Spiramycin instability.
Spiramycin Degradation Pathways
This diagram illustrates the primary degradation pathways of Spiramycin under different conditions.
References
- 1. [Study on the degradation kinetics of spiramycin in acid and alkaline solutions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iris.unito.it [iris.unito.it]
- 3. Photodegradation of the antibiotic spiramycin studied by high-performance liquid chromatography-electrospray ionization-quadrupole time-of-flight mass spectrometry [agris.fao.org]
- 4. researchgate.net [researchgate.net]
Optimizing Spiramycin dosage for in vitro cell culture experiments
Welcome to the technical support center for the use of Spiramycin (B21755) in in vitro cell culture experiments. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration range for Spiramycin in cell culture?
The optimal concentration of Spiramycin is highly dependent on the cell line and the duration of the experiment. For NIH/3T3 fibroblast cells, concentrations ranging from 3.13 to 100 μM have been used for 24, 48, and 72-hour exposures.[1][2] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.
Q2: How should I prepare a stock solution of Spiramycin?
Spiramycin can be dissolved in an organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol (B145695) to prepare a concentrated stock solution. Store the stock solution at -20°C or -80°C for long-term stability. When preparing your working concentrations, dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final concentration of the solvent in the culture medium is minimal (typically <0.1%) to avoid solvent-induced cytotoxicity.
Q3: What are the known effects of Spiramycin on cell viability?
Spiramycin's effect on cell viability is dose and time-dependent. In NIH/3T3 fibroblast cells, lower concentrations of Spiramycin have been observed to enhance cell viability in short-term applications (24 and 48 hours).[1][2] However, at higher concentrations (50 and 100 μM) and longer exposure times (72 hours), a significant reduction in cell viability has been reported.[1] For some cancer cell lines, Spiramycin has shown anti-proliferative activity.
Q4: What is the mechanism of action of Spiramycin in mammalian cells?
While primarily known as an antibiotic that inhibits protein synthesis in bacteria, in mammalian cells, Spiramycin has been shown to exert anti-inflammatory effects. It can inhibit the NF-κB and MAPK signaling pathways. This leads to a reduction in the production of pro-inflammatory cytokines like IL-6 and IL-1β, as well as nitric oxide (NO).
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High levels of cell death observed at expected non-toxic concentrations. | Cell line is particularly sensitive to Spiramycin. | Perform a dose-response curve starting from a very low concentration to determine the IC50 value for your specific cell line. |
| Extended exposure time. | Reduce the incubation time. Effects can be significant at 72 hours compared to 24 or 48 hours. | |
| Solvent cytotoxicity. | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the toxic threshold for your cells (typically <0.1%). Run a solvent-only control. | |
| Inconsistent or unexpected results between experiments. | Inconsistent Spiramycin stock solution. | Prepare a fresh stock solution of Spiramycin and ensure it is properly stored to prevent degradation. |
| Cell passage number. | Use cells within a consistent and low passage number range, as cellular responses can change with extensive passaging. | |
| Contamination. | Regularly check your cell cultures for any signs of bacterial, fungal, or mycoplasma contamination. | |
| No observable effect of Spiramycin on cells. | Spiramycin concentration is too low. | Increase the concentration of Spiramycin. Refer to published IC50 values for similar cell lines as a starting point. |
| The chosen assay is not sensitive enough to detect the cellular response. | Consider using alternative or multiple assays to measure the effect of Spiramycin (e.g., proliferation, apoptosis, or cell cycle analysis). | |
| The cell line is resistant to Spiramycin. | If possible, try a different cell line that may be more sensitive to the effects of Spiramycin. |
Data on Spiramycin's In Vitro Efficacy
Cytotoxicity of Spiramycin on NIH/3T3 Fibroblast Cells
| Concentration (µM) | Incubation Time (hours) | Effect on Cell Viability |
| 3.13 - 100 | 24 | Increased cell proliferation with increasing concentration. |
| 3.13 - 100 | 48 | Increased cell proliferation with increasing concentration. |
| 50 | 72 | Statistically significant reduction in cell viability. |
| 100 | 72 | Statistically significant reduction in cell viability. |
Anti-proliferative Activity (IC50) of a Spiramycin Derivative (Compound 14) on Various Cell Lines
| Cell Line | Cell Type | IC50 (µM) |
| HGC-27 | Human Gastric Cancer | 0.19 ± 0.02 |
| HT-29 | Human Colorectal Adenocarcinoma | >50 |
| HeLa | Human Cervical Cancer | >50 |
| HCT-116 | Human Colorectal Carcinoma | >50 |
| GES-1 | Human Gastric Mucosa (Normal) | 1.96 ± 0.25 |
Data for a potent derivative of Spiramycin, compound 14, is presented to showcase its anti-proliferative potential.
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is adapted from a study on NIH/3T3 fibroblast cells.
Materials:
-
NIH/3T3 fibroblast cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Spiramycin
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed 5x10³ NIH/3T3 cells per well in a 96-well plate and incubate for 24 hours.
-
Prepare various concentrations of Spiramycin (e.g., 3.13, 6.25, 12.5, 25, 50, and 100 μM) in complete DMEM.
-
Remove the medium from the wells and add 100 μL of the Spiramycin solutions to the respective wells. Include untreated control wells with medium only.
-
Incubate the plate for the desired time period (24, 48, or 72 hours).
-
After incubation, add 20 μL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 200 μL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining
This is a general protocol that can be adapted for Spiramycin treatment.
Materials:
-
Cells of interest
-
Spiramycin
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of Spiramycin for the chosen duration. Include an untreated control.
-
Harvest the cells by trypsinization and collect the supernatant (to include any floating apoptotic cells).
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1x10⁶ cells/mL.
-
Transfer 100 μL of the cell suspension to a flow cytometry tube.
-
Add 5 μL of Annexin V-FITC and 5 μL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 μL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This is a general protocol that can be adapted for Spiramycin treatment.
Materials:
-
Cells of interest
-
Spiramycin
-
6-well plates
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A (100 μg/mL)
-
Propidium Iodide (PI) staining solution (50 μg/mL)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with Spiramycin as described for the apoptosis assay.
-
Harvest the cells and wash them with PBS.
-
Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
Visualizations
Experimental Workflow for Determining Spiramycin Cytotoxicity
Caption: Workflow for assessing cell cytotoxicity of Spiramycin using an MTT assay.
Spiramycin's Anti-inflammatory Signaling Pathway
References
Addressing batch-to-batch variability of commercial Spiramycin
Technical Support Center: Spiramycin
Welcome to the technical support center for commercial Spiramycin. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to the batch-to-batch variability of Spiramycin. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the consistency and reliability of your results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common problems encountered during the use of commercial Spiramycin in a research setting.
Q1: We are observing significant variability in the Minimum Inhibitory Concentration (MIC) for different batches of Spiramycin. What are the potential causes?
A1: Inconsistent MIC results when using different batches of Spiramycin can stem from several factors. The most common causes are:
-
Intrinsic Variability of Spiramycin: Commercial Spiramycin is not a single molecule but a mixture of three main components: Spiramycin I, II, and III.[1][2][3] The European Pharmacopoeia specifies a typical composition, but the exact ratio can vary between batches.[3][4] These components may have different biological activities, leading to shifts in MIC values.
-
Inoculum Preparation: The density of the bacterial suspension is critical for reproducible MIC assays. An inoculum that is too high or too low can lead to significant variations in MIC values.
-
Media Composition: The type of growth medium, its pH, and cation concentrations can influence the activity of macrolide antibiotics like Spiramycin. Using standardized media such as Mueller-Hinton Broth (MHB) is recommended for consistency.
-
Compound Stability and Storage: Spiramycin can degrade if stored improperly. It is slightly hygroscopic and should be stored under recommended conditions (typically 2-8°C, protected from light). Always prepare fresh solutions for your experiments.
Q2: How can we verify the composition of our Spiramycin batch?
A2: The most reliable method to verify the composition of your Spiramycin batch is through High-Performance Liquid Chromatography (HPLC). A validated HPLC method can separate and quantify Spiramycin I, II, and III, as well as other related substances and impurities. This allows you to compare the composition of your batch against the specifications provided by the supplier or pharmacopeial standards. A detailed protocol for a typical HPLC analysis is provided in the "Experimental Protocols" section below.
Q3: Our in vitro results with Spiramycin are potent, but they don't translate to our in vivo models. What could be the reason?
A3: Discrepancies between in vitro and in vivo results are a common challenge in drug development. Several factors could be at play:
-
Pharmacokinetics (PK): Spiramycin may have poor absorption, rapid metabolism, or extensive tissue distribution in vivo. The oral bioavailability of Spiramycin is known to be incomplete, generally ranging from 30-40%.
-
Host Factors: The in vivo environment is far more complex than in vitro conditions. The presence of host proteins, different pH levels, and interaction with the immune system can all affect the drug's efficacy.
-
Biofilm Formation: Bacteria growing as a biofilm in vivo can exhibit tolerance towards antibiotics, even if they appear susceptible in standard planktonic growth assays (AST).
Q4: We suspect our Spiramycin stock solution is degrading. How can we check its stability?
A4: Spiramycin stability in solution can be a concern. To check for degradation, you can perform a forced degradation study. This involves exposing the Spiramycin solution to stress conditions such as acid, base, oxidation, heat, and light, and then analyzing the stressed samples by HPLC to see if degradation products have formed. For routine use, it is always best practice to prepare fresh stock solutions for each experiment and store them appropriately (e.g., at -80°C for short-term storage, protected from light).
Data Presentation: Spiramycin Composition
The composition of Spiramycin is a critical quality attribute. Different pharmacopeias and suppliers provide specifications for the relative content of its major components. Below is a summary of typical acceptance criteria.
Table 1: Typical Composition of Spiramycin Reference Standard
| Component | European Pharmacopoeia (EP) Specification | Typical Commercial Specification |
| Spiramycin I | 91.7% (example value from a specific CRS batch) | ≥ 80.0% |
| Spiramycin II | 0.4% (example value from a specific CRS batch) | ≤ 5.0% |
| Spiramycin III | 5.1% (example value from a specific CRS batch) | ≤ 10.0% |
| Total | - | ≥ 90.0% |
| Potency | Minimum 4100 IU/mg (dried substance) | - |
Note: CRS stands for Chemical Reference Substance. The EP values are from a specific batch and serve as an example.
Experimental Protocols
Protocol 1: HPLC Method for Determination of Spiramycin Composition
This protocol provides a general methodology for the analysis of Spiramycin I, II, and III using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Objective: To separate and quantify the major components of a Spiramycin sample.
Materials:
-
Spiramycin sample (test batch)
-
Spiramycin Reference Standard (e.g., from European Pharmacopoeia)
-
HPLC grade acetonitrile, methanol (B129727), and water
-
Potassium dihydrogen phosphate (B84403) (KH₂PO₄)
-
Phosphoric acid
-
C8 or C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Instrumentation:
-
HPLC system with UV detector
-
Analytical balance
-
pH meter
Procedure:
-
Mobile Phase Preparation: Prepare a phosphate buffer (e.g., 0.2 M KH₂PO₄) and adjust the pH to 6.5 with phosphoric acid. The mobile phase is typically a mixture of acetonitrile, buffer, and water. A common composition is acetonitrile:phosphate buffer:water (e.g., 39.5:5:55.5 v/v/v). Filter and degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh a quantity of Spiramycin Reference Standard and dissolve it in methanol or a suitable solvent to prepare a stock solution of known concentration.
-
Sample Solution Preparation: Prepare the test sample solution in the same manner as the standard solution.
-
Chromatographic Conditions:
-
Column: C8 or C18, 250 mm x 4.6 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 232 nm
-
Column Temperature: Can be elevated (e.g., 60-70°C) to improve peak shape.
-
Injection Volume: 20 µL
-
-
Analysis: Inject the standard and sample solutions into the HPLC system. Identify the peaks for Spiramycin I, II, and III based on the retention times obtained from the reference standard chromatogram.
-
Calculation: Calculate the percentage content of each component in the test sample by comparing the peak areas to those of the reference standard.
Visualizations
Below are diagrams illustrating key concepts related to Spiramycin's mechanism and troubleshooting workflows.
Caption: Mechanism of action of Spiramycin on the bacterial ribosome.
Caption: Troubleshooting workflow for inconsistent experimental results.
References
Technical Support Center: Managing Common Side Effects of Spiramycin in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you manage common side effects of Spiramycin (B21755) in your animal studies. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects of Spiramycin observed in animal studies?
A1: Spiramycin administration in animal models can lead to a range of side effects. The most frequently reported include gastrointestinal disturbances (such as diarrhea and vomiting), hepatotoxicity, nephrotoxicity, local injection site reactions, and reproductive toxicity, particularly affecting spermatogenesis.[1][2]
Q2: What is the primary mechanism of action of Spiramycin?
A2: Spiramycin is a macrolide antibiotic that primarily works by inhibiting protein synthesis in susceptible bacteria. It binds to the 50S subunit of the bacterial ribosome, which disrupts the translocation step of protein elongation and ultimately halts bacterial growth.[3] While this is its therapeutic mechanism, off-target effects can contribute to its side effect profile.
Q3: Are there any known signaling pathways affected by Spiramycin that might explain its side effects?
A3: Yes, recent research has shown that Spiramycin can modulate inflammatory responses by inhibiting the NF-κB and MAPK (mitogen-activated protein kinase) signaling pathways, specifically the phosphorylation of ERK and JNK in macrophages.[1][2] This anti-inflammatory property might be beneficial in some contexts, but alterations in these fundamental signaling pathways could also contribute to off-target effects. The precise signaling cascades leading to specific organ toxicities are still under investigation.
Troubleshooting Guides
Gastrointestinal Upset (Diarrhea, Vomiting)
Issue: Animals exhibit diarrhea, loose stools, or vomiting after Spiramycin administration.
Possible Cause: Spiramycin can alter the gut microbiota and cause direct irritation to the gastrointestinal mucosa.
Troubleshooting Protocol:
-
Monitor Fluid and Electrolyte Balance:
-
Closely observe animals for signs of dehydration (e.g., skin tenting, sunken eyes, lethargy).
-
Ensure ad libitum access to drinking water. In cases of significant diarrhea, consider providing an electrolyte solution.
-
-
Dietary Management:
-
Provide a highly palatable and easily digestible diet to encourage food intake.
-
Wet mash or softened chow can be offered to animals with reduced appetite.
-
-
Symptomatic Support:
-
While specific anti-diarrheal medications should be used with caution and under veterinary guidance to avoid masking worsening symptoms, supportive care is key.
-
Maintain a clean and dry environment to prevent secondary skin irritation.
-
-
Dose and Formulation Review:
-
If gastrointestinal upset is severe, re-evaluate the dose and concentration of Spiramycin.
-
Consider if the vehicle used for administration could be a contributing factor.
-
Experimental Protocol: Fecal Scoring and Gut Microbiota Analysis
-
Objective: To quantitatively assess diarrhea severity and investigate changes in gut microbiota.
-
Methodology:
-
Fecal Scoring: Observe and score fecal consistency daily using a standardized scoring system (e.g., 1=well-formed pellet, 5=watery diarrhea).
-
Sample Collection: Collect fresh fecal samples at baseline and at various time points post-Spiramycin administration.
-
Microbiota Analysis: Perform 16S rRNA gene sequencing on fecal DNA to analyze changes in the composition and diversity of the gut microbiota.
-
Hepatotoxicity (Liver Injury)
Issue: Elevated liver enzymes (e.g., ALT, AST) in serum, or histological evidence of liver damage.
Possible Cause: Spiramycin can be metabolized in the liver, and high concentrations or prolonged exposure may lead to hepatocellular stress and injury.
Troubleshooting Protocol:
-
Biochemical Monitoring:
-
Collect blood samples at baseline and regularly throughout the study to monitor serum levels of Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP), and bilirubin.
-
A significant elevation in these markers is indicative of liver injury.
-
-
Supportive Care:
-
Ensure adequate nutrition and hydration.
-
The use of hepatoprotective agents should be considered as a potential intervention, but this would need to be incorporated into the study design and approved by the institutional animal care and use committee.
-
-
Dose Adjustment:
-
If hepatotoxicity is detected, consider reducing the dose or frequency of Spiramycin administration.
-
Experimental Protocol: Assessment of Drug-Induced Liver Injury (DILI) in Rodents
-
Objective: To evaluate the hepatotoxic potential of Spiramycin.
-
Methodology:
-
Animal Dosing: Administer Spiramycin at various doses to different groups of rodents (e.g., rats, mice) for a defined period. Include a vehicle control group.
-
Blood Collection and Analysis: Collect blood via appropriate methods (e.g., tail vein, retro-orbital sinus) at selected time points for serum biochemistry analysis (ALT, AST, ALP, bilirubin).
-
Histopathology: At the end of the study, euthanize the animals and collect liver tissue. Fix the tissue in 10% neutral buffered formalin, process for paraffin (B1166041) embedding, section, and stain with Hematoxylin and Eosin (H&E) for microscopic examination.
-
Molecular Analysis (Optional): Perform gene expression analysis (e.g., qPCR) on liver tissue to assess markers of inflammation (e.g., TNF-α, IL-6) and oxidative stress (e.g., Nrf2, HO-1).
-
Nephrotoxicity (Kidney Injury)
Issue: Increased serum creatinine (B1669602) and BUN levels, or histopathological signs of kidney damage.
Possible Cause: The kidneys are a route of excretion for Spiramycin and its metabolites, and high concentrations can lead to tubular damage.
Troubleshooting Protocol:
-
Renal Function Monitoring:
-
Monitor serum Blood Urea Nitrogen (BUN) and creatinine levels at baseline and throughout the study.
-
Urinalysis can also be performed to check for proteinuria, glucosuria, and the presence of casts.
-
-
Hydration:
-
Ensure animals have unrestricted access to water to maintain good renal perfusion.
-
-
Dose Evaluation:
-
If signs of nephrotoxicity appear, a reduction in the Spiramycin dose may be necessary.
-
Experimental Protocol: Evaluation of Drug-Induced Nephrotoxicity in Rats
-
Objective: To assess the nephrotoxic potential of Spiramycin.
-
Methodology:
-
Dosing Regimen: Administer Spiramycin to rats at different dose levels, including a control group receiving the vehicle.
-
Metabolic Cage Studies: House rats in metabolic cages to collect urine for volume measurement and analysis of key biomarkers of kidney injury (e.g., Kidney Injury Molecule-1 (KIM-1), albumin).
-
Serum Biochemistry: Collect blood samples to measure BUN and creatinine.
-
Histopathology: At necropsy, collect kidneys for histopathological examination, focusing on the renal cortex and medulla for signs of tubular necrosis or degeneration.
-
Reproductive Toxicity (Testicular Damage)
Issue: Reduced testicular weight, decreased sperm count and motility, and histological evidence of testicular atrophy.
Possible Cause: Spiramycin may directly affect testicular cells or disrupt the hormonal regulation of spermatogenesis.
Troubleshooting Protocol:
-
Monitor Reproductive Parameters:
-
If reproductive toxicity is a concern, monitor testicular size and consistency throughout the study.
-
At the end of the study, perform a detailed analysis of reproductive organs and sperm parameters.
-
-
Hormonal Analysis:
-
Measure serum testosterone (B1683101) levels, as a decrease can indicate testicular dysfunction.
-
-
Consider Study Duration:
-
The effects on spermatogenesis may be reversible. Consider including recovery groups in the study design where the drug is withdrawn for a period to assess reversibility.
-
Experimental Protocol: Assessment of Testicular Toxicity in Rats
-
Objective: To evaluate the effects of Spiramycin on male reproductive parameters.
-
Methodology:
-
Treatment Groups: Administer Spiramycin to adult male rats for a specified duration (e.g., 28 or 56 days).
-
Sperm Analysis: At the end of the treatment period, collect epididymal sperm and analyze for count, motility, and morphology.
-
Hormone Assays: Measure serum testosterone, Luteinizing Hormone (LH), and Follicle-Stimulating Hormone (FSH) levels.
-
Histopathology: Process testes for histopathological examination to assess the integrity of seminiferous tubules, and the condition of Leydig and Sertoli cells.
-
Flow Cytometry (Optional): Use flow cytometry on testicular tissue to analyze cell viability, necrosis, and apoptosis.
-
Injection Site Reactions
Issue: Swelling, redness, inflammation, or necrosis at the injection site.
Possible Cause: The formulation of Spiramycin (pH, concentration) or the injection technique may cause local tissue irritation.
Troubleshooting Protocol:
-
Optimize Formulation:
-
Ensure the pH of the Spiramycin solution is as close to physiological pH as possible.
-
Use a non-irritating, sterile vehicle for administration.
-
-
Refine Injection Technique:
-
Use a new, sterile needle of an appropriate gauge for each animal.
-
Rotate injection sites for repeated dosing.
-
Administer the injection slowly and ensure the correct volume is given for the size of the animal.
-
-
Post-Injection Monitoring:
-
Regularly observe the injection site for any signs of adverse reaction.
-
Document and score the severity of any reactions.
-
Quantitative Data Summary
| Side Effect | Animal Model | Dose | Key Findings | Reference |
| Hepatotoxicity | Rat | 500 mg/kg/day (oral) | Hepatic necrosis | |
| Dog | 500 mg/kg/day (oral) | Vacuolar degeneration of hepatocytes | ||
| Nephrotoxicity | Rat | 500 mg/kg/day (oral) | Necrosis of distal convoluted tubules | |
| Dog | 500 mg/kg/day (oral) | Kidney damage | ||
| Reproductive Toxicity | Dog | 500 mg/kg/day (oral, 56 days) | Reductions in spermatogenesis and testicular atrophy |
Visualizations
Signaling Pathways
References
Technical Support Center: Spiramycin-Induced Gastrointestinal Distress
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address and mitigate gastrointestinal distress associated with the use of Spiramycin in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind Spiramycin-induced gastrointestinal distress?
A1: Spiramycin is a macrolide antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[1][2] The primary cause of gastrointestinal (GI) distress, a common side effect of macrolides, is believed to be its agonist activity on motilin receptors in the GI tract.[3][4] Motilin is a hormone that regulates GI motility. By mimicking motilin, macrolides can increase gastrointestinal contractions, leading to symptoms like abdominal pain, nausea, vomiting, and diarrhea.[5] This action is separate from their antimicrobial effect.
Q2: What are the most commonly reported gastrointestinal side effects of Spiramycin in research and clinical use?
A2: The most frequently reported GI side effects are nausea, vomiting, diarrhea, and abdominal pain. While often mild, these effects can impact the welfare of animal subjects and the integrity of experimental data. In a comparative study, gastrointestinal discomfort was reported, although the difference between Spiramycin and a pyrimethamine/sulfadiazine cohort was not statistically significant.
Q3: Can co-administration of probiotics mitigate Spiramycin-induced GI distress?
A3: Co-administration of probiotics is a promising strategy to alleviate antibiotic-associated diarrhea (AAD) and restore the balance of gut microbiota. Probiotics can improve the intestinal barrier, modulate immune responses, and promote the recovery of commensal bacteria after antibiotic treatment. One study in a murine model of toxoplasmosis found that a combination of probiotics and Spiramycin reduced intestinal pathology and improved outcomes compared to Spiramycin alone.
Q4: Are there formulation or administration strategies to reduce Spiramycin's GI impact?
A4: Yes, several strategies related to formulation and administration can be considered:
-
Dosage Adjustment: Ensure the dosage is appropriate for the model and experimental goals. High doses may exacerbate GI side effects.
-
Administration with Food: In some cases, administering Spiramycin with food may reduce stomach upset, though this can affect absorption. The oral bioavailability of Spiramycin is known to be incomplete, ranging from 30-40%.
-
Divided Doses: Splitting the total daily dose into smaller, more frequent administrations can help maintain more constant blood levels and may reduce peak concentration-related side effects.
-
Enteric Coating/Controlled-Release Formulations: While not specifically detailed for Spiramycin in the provided results, developing formulations that bypass the stomach and release the active compound in the small intestine is a common strategy to reduce upper GI irritation for many drugs.
Troubleshooting Guide
| Issue Encountered in Experimental Model | Possible Cause(s) | Suggested Troubleshooting Steps / Mitigation Strategies |
| High incidence of diarrhea or loose stools in animal subjects. | 1. Motilin Receptor Activation: Spiramycin's inherent prokinetic activity.2. Gut Dysbiosis: Disruption of normal intestinal flora by the antibiotic.3. High Dosage: The administered dose may be too high for the animal model. | 1. Co-administer Probiotics: Introduce a validated probiotic strain (e.g., Lactobacillus, Bifidobacterium) before and during Spiramycin treatment to support gut health.2. Dose Titration: Conduct a dose-response study to find the minimum effective dose with the lowest incidence of GI effects.3. Dietary Fiber: Ensure the animal diet contains adequate fiber, which can help in managing diarrhea. |
| Significant weight loss or reduced food intake in subjects. | 1. Nausea and Abdominal Discomfort: Side effects reducing the animal's willingness to eat.2. Dehydration: Secondary effect of severe diarrhea. | 1. Monitor Food/Water Intake Daily: Quantify consumption to detect changes early.2. Provide Supportive Care: Offer hydration support (e.g., hydrogel packs or subcutaneous fluids) if dehydration is suspected.3. Split Dosing Regimen: Administer the total daily dose in two or three smaller doses to minimize discomfort. |
| Variable drug absorption or inconsistent experimental results. | 1. Altered GI Transit Time: Spiramycin-induced hypermotility can reduce the time available for drug absorption in the small intestine.2. Vomiting: Loss of the administered oral dose. | 1. Observe Post-Dosing: Monitor animals for at least one hour post-dosing for signs of emesis.2. Consider Alternative Routes: If oral administration proves too problematic, investigate if parenteral (e.g., subcutaneous, intravenous) administration is a viable alternative for the experimental design, though this may alter the pharmacokinetic profile. |
Quantitative Data Summary
The following table summarizes data from a clinical study comparing adverse reactions in pregnant women treated for toxoplasmosis with either Spiramycin or a pyrimethamine/sulfadiazine combination.
| Adverse Reaction | Spiramycin Cohort (n=77) | Pyrimethamine/Sulfadiazine Cohort (n=35) | p-value |
| Any Adverse Reaction | 30 (38.9%) | 11 (31.4%) | 0.53 |
| Toxic Allergic Reactions | 7 (9.1%) | 3 (8.6%) | 1.00 |
| Neurotoxic Complications | 15 (19.5%) | 0 (0%) | 0.003 |
| Gastrointestinal Discomfort | Not specified | Not specified | Not significant |
| (Data sourced from a comparative study on adverse drug reactions) |
Diagrams
Caption: Proposed pathway for Spiramycin's prokinetic effect.
Caption: Preclinical workflow for testing mitigation strategies.
Caption: Decision tree for managing experimental side effects.
Experimental Protocols
Protocol: Assessment of Antibiotic-Associated Diarrhea and GI Distress in a Murine Model
This protocol provides a framework for assessing the severity of gastrointestinal distress and the efficacy of mitigation strategies in a rodent model.
1. Materials:
-
Spiramycin solution (or suspension in an appropriate vehicle, e.g., 0.5% methylcellulose)
-
Test mitigation agent (e.g., probiotic suspension) or vehicle control
-
Animal scale (accurate to 0.1 g)
-
Fecal collection tubes
-
Calipers (for measuring colon length at necropsy)
-
Standard rodent diet and water ad libitum
-
70% Ethanol for disinfection
2. Animal Husbandry and Acclimatization:
-
House animals (e.g., C57BL/6 mice, 8-10 weeks old) in a controlled environment (12:12 light-dark cycle, constant temperature and humidity).
-
Allow for a minimum of 7 days of acclimatization before the start of the experiment.
-
Provide standard chow and water ad libitum.
3. Experimental Procedure:
-
Baseline Measurement (Day 0): Record the initial body weight of each animal. Collect a fresh fecal pellet to assess baseline consistency.
-
Group Assignment: Randomly assign animals to experimental groups (e.g., Vehicle Control, Spiramycin, Spiramycin + Mitigation Agent). A typical group size is n=8-10.
-
Dosing (Days 1-7):
-
Administer Spiramycin via oral gavage at the predetermined dose once or twice daily.
-
Administer the mitigation agent or its vehicle at a specified time relative to the antibiotic dose (e.g., 2 hours prior).
-
-
Daily Monitoring (Days 1-10):
-
Body Weight: Record body weight daily at the same time.
-
Diarrhea/Fecal Score: Observe and score fecal consistency. A common scoring system is: 0 = normal, well-formed pellets; 1 = soft pellets; 2 = very soft, poorly formed pellets; 3 = watery diarrhea.
-
Clinical Signs: Monitor for signs of distress such as lethargy, piloerection, or hunched posture.
-
4. Endpoint Analysis (e.g., Day 10):
-
Euthanasia: Euthanize animals using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Cecum Weight: Dissect the cecum, remove its content, and weigh the empty cecum. Edema and inflammation can lead to an increased cecal weight.
-
Colon Length: Carefully dissect the entire colon from the cecum to the anus. Measure its length. Colon shortening is a marker of inflammation.
-
Histopathology: Collect sections of the colon and cecum, fix in 10% neutral buffered formalin, and process for Hematoxylin and Eosin (H&E) staining to assess mucosal damage, inflammatory cell infiltration, and edema.
-
Microbiome Analysis (Optional): Collect cecal contents or fresh fecal pellets and store them at -80°C for 16S rRNA gene sequencing to analyze changes in the gut microbiota composition.
5. Data Analysis:
-
Analyze changes in body weight, fecal scores, cecum weight, and colon length between groups using appropriate statistical tests (e.g., ANOVA with post-hoc tests or Kruskal-Wallis test for non-parametric data).
-
A p-value < 0.05 is typically considered statistically significant.
References
- 1. What is the mechanism of Spiramycin? [synapse.patsnap.com]
- 2. Spiramycin : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 3. Motilin: towards a new understanding of the gastrointestinal neuropharmacology and therapeutic use of motilin receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing Spiramycin Extraction from Fermentation Broth
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of spiramycin (B21755) from fermentation broth.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting spiramycin from fermentation broth?
A1: The most prevalent methods for spiramycin extraction are solvent extraction, aqueous two-phase system (ATPS), and chromatographic techniques.
-
Solvent Extraction: This involves using organic solvents like butyl acetate (B1210297) or ethyl acetate to separate spiramycin from the broth.[1][2][3] Subsequent steps often include back-extraction, crystallization, and drying.[1]
-
Aqueous Two-Phase System (ATPS): This method utilizes a system of two immiscible aqueous phases, often polymer-based, to partition the spiramycin. Thermo-responsive polymers can be used to achieve high recovery rates.[4]
-
Chromatographic Techniques: Methods like column chromatography with strongly acidic cation exchange resins and high-speed counter-current chromatography are employed for purification.
Q2: How can I improve the filtration of the fermentation broth before extraction?
A2: Pre-treatment of the fermentation broth is crucial for efficient filtration. Adjusting the pH and using additives can significantly improve the filtration rate and spiramycin yield. A study showed that adjusting the pH to 5.5 with the addition of 0.1% methanol (B129727) or 0.1% of a specific flocculant (RAPL) resulted in a peak spiramycin concentration in the filter liquor. Using a plate-and-frame filter press is a common industrial practice.
Q3: What are the critical parameters to control during solvent extraction?
A3: Key parameters to optimize for solvent extraction include the choice of solvent, pH of the broth, temperature, and the type and concentration of any additive salts. For instance, in an aqueous two-phase system, optimal partitioning was achieved at a pH of 9.2 and a temperature of 35°C with the addition of 0.05 mol/L NaSCN. The solvent-to-broth ratio and mixing time are also important factors to consider.
Q4: How can I minimize residual solvent in the final spiramycin product?
A4: Residual solvents, such as butyl acetate, can be a concern due to their potential toxicity and flammability. One effective method to reduce residual solvent is to use activated carbon treatment after back-extraction, followed by filtration and crystallization. This approach has been shown to reduce butyl acetate residue to less than 500 ppm.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low Spiramycin Yield | Incomplete Extraction: The chosen solvent may not be optimal, or the partitioning conditions (pH, temperature) are not ideal. | - Test different extraction solvents (e.g., butyl acetate, ethyl acetate).- Optimize the pH of the fermentation broth; spiramycin extraction is often favored at alkaline pH.- Adjust the temperature during extraction.- In ATPS, screen different phase-forming components and salt additives. |
| Degradation of Spiramycin: Spiramycin can be unstable under certain conditions. | - Avoid excessively high or low pH during processing.- Minimize exposure to high temperatures for extended periods.- Use aprotic solvents for preparing standard solutions to prevent the formation of adducts. | |
| Adsorption to Solids: Spiramycin may adsorb to mycelia and other solid particles in the broth. | - Ensure efficient pre-treatment and filtration to remove solids before extraction.- Consider using techniques to break the adsorption equilibrium, such as adding a small amount of an organic solvent. | |
| Presence of Impurities in the Final Product | Co-extraction of Impurities: The extraction solvent may also extract other components from the fermentation broth. | - Optimize the fermentation conditions to reduce the production of impurities.- Employ a multi-step purification process, including back-extraction and crystallization.- Utilize chromatographic techniques like column chromatography for further purification. |
| Inadequate Crystallization: The crystallization process may not be effectively removing impurities. | - Optimize crystallization parameters such as solvent composition, temperature, and cooling rate. | |
| Difficulty in Phase Separation (Solvent Extraction) | Emulsion Formation: The presence of proteins and other macromolecules can lead to the formation of stable emulsions. | - Adjust the pH to the isoelectric point of the proteins to induce precipitation before extraction.- Use centrifugation to break the emulsion.- Add demulsifying agents, though this should be done with caution to avoid product contamination. |
| Poor Reproducibility | Inconsistent Fermentation Broth Quality: Variations in the fermentation process can lead to different starting materials for extraction. | - Standardize the fermentation protocol, including media composition and culture conditions.- Monitor key fermentation parameters to ensure batch-to-batch consistency. |
| Variability in Extraction Protocol: Small changes in the extraction procedure can lead to different outcomes. | - Strictly adhere to the established standard operating procedure (SOP).- Ensure accurate measurement of all reagents and precise control of all parameters (pH, temperature, time). |
Experimental Protocols
Protocol 1: Solvent Extraction using Butyl Acetate
This protocol is based on a common industrial method for spiramycin extraction.
-
Pre-treatment and Filtration:
-
Adjust the pH of the fermentation broth to 5.5.
-
Add a suitable flocculant if necessary to aid in the precipitation of solids.
-
Filter the pre-treated broth using a high-pressure plate-and-frame filter press to separate the mycelia and other solids.
-
-
Extraction:
-
Transfer the filtrate to a liquid-liquid extraction vessel.
-
Add butyl acetate at a specified solvent-to-filtrate ratio (e.g., 1:1 v/v).
-
Agitate the mixture for a defined period to ensure thorough mixing and mass transfer.
-
Allow the phases to separate. The spiramycin will partition into the organic (butyl acetate) phase.
-
-
Back-extraction:
-
Collect the butyl acetate phase containing the spiramycin.
-
Perform a back-extraction by mixing the organic phase with an acidic aqueous solution to transfer the spiramycin back into the aqueous phase.
-
-
Purification and Crystallization:
-
To the spiramycin-rich aqueous phase, add activated carbon to adsorb residual butyl acetate and other impurities.
-
Filter to remove the activated carbon.
-
Induce crystallization of spiramycin from the purified aqueous solution, often by adjusting the pH and/or temperature.
-
Collect the spiramycin crystals by centrifugation.
-
-
Drying and Finishing:
-
Dry the crystals under vacuum.
-
The dried product can then be comminuted to the desired particle size.
-
Protocol 2: Aqueous Two-Phase System (ATPS) Extraction
This protocol is based on an optimized ATPS method for spiramycin extraction.
-
System Preparation:
-
Prepare an aqueous two-phase system using 4.70% PADB6.26 and 31.67% EO30PO70.
-
Add 0.05 mol/L NaSCN to the system.
-
-
Extraction:
-
Add the fermentation broth to the ATPS.
-
Adjust the pH of the system to 9.2.
-
Maintain the temperature at 35°C.
-
Mix thoroughly to allow for the partitioning of spiramycin into the desired phase.
-
-
Phase Separation and Recovery:
-
Allow the two phases to separate.
-
The spiramycin will be concentrated in one of the phases.
-
The phase-forming polymers can be recovered by adjusting the pH or temperature.
-
Quantitative Data Summary
Table 1: Comparison of Spiramycin Extraction Methods and Efficiencies
| Extraction Method | Key Parameters | Extraction Recovery (%) | Partition Coefficient | Reference |
| Aqueous Two-Phase System | 4.70% PADB6.26, 31.67% EO30PO70, 0.05 mol/L NaSCN, pH 9.2, 35°C | 97.69 | 11.92 | |
| Solvent Extraction (Butyl Acetate) with Process Optimization | Pre-treatment, filtration, back-extraction, activated carbon treatment, crystallization | An overall yield increase of 2.6% compared to the original process | - | |
| High-Speed Counter-Current Chromatography | Solvent system: n-hexane-ethyl acetate-methanol-water (3:6:5:5) | Yielded 13.4 mg Spiramycin I, 0.7 mg Spiramycin II, and 1.7 mg Spiramycin III from a 25 mg sample | - |
Table 2: Purity of Spiramycin Components after High-Speed Counter-Current Chromatography
| Spiramycin Component | Purity (%) |
| Spiramycin I | 98.2 |
| Spiramycin II | 92.3 |
| Spiramycin III | 97.4 |
Source:
Visualizations
Caption: Workflow for Spiramycin Extraction and Purification.
Caption: Troubleshooting Logic for Low Spiramycin Yield.
References
Troubleshooting unexpected results in Spiramycin antimicrobial assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Spiramycin antimicrobial assays. Unexpected results can arise from a variety of factors, from procedural inconsistencies to the inherent biological properties of the antibiotic and test organisms. This guide is designed to help you identify and resolve common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why are my Minimum Inhibitory Concentration (MIC) results for Spiramycin higher than expected, especially compared to other macrolides like Erythromycin?
A1: This is a well-documented phenomenon known as the "Spiramycin paradox". Spiramycin often exhibits modest or weaker activity in vitro when compared to macrolides like erythromycin, with MICs for sensitive strains of Staphylococcus aureus being 16-32 times higher[1]. However, in vivo, Spiramycin is often as effective or even more effective[2][3]. This discrepancy is attributed to its high affinity for tissues and cells, where it reaches concentrations many times higher than in serum, and its slow release from these compartments[2][4]. It also demonstrates a significant post-antibiotic effect, meaning its inhibitory action continues for a period even after the antibiotic has been removed. Therefore, a higher in vitro MIC for Spiramycin does not necessarily predict poor clinical efficacy.
Q2: My MIC results are inconsistent between replicates or experiments. What are the common causes?
A2: Inconsistent MIC results are a frequent issue in antimicrobial susceptibility testing. The variability can stem from several factors:
-
Inoculum Preparation: The density of the bacterial suspension is critical. An inoculum that is too dense can lead to falsely high MICs, while an overly diluted inoculum can result in falsely low MICs. Strict adherence to a 0.5 McFarland standard is crucial.
-
Media Composition: The type and batch of culture medium can influence results. For example, variations in cation concentration in Mueller-Hinton Broth (MHB) can affect macrolide activity.
-
pH of Media: Spiramycin is most stable in a pH range of 4.0 to 10.0. Significant degradation occurs at pH levels below 4.0 and above 10.0, which can lead to a loss of activity and falsely high MIC results. Ensure the final pH of your prepared media is within the recommended range for your assay (typically 7.2-7.4 for standard MHB).
-
Incubation Time and Temperature: Deviating from the standardized incubation time (usually 16-20 hours) and temperature (typically 35°C ± 1°C) can affect bacterial growth and antibiotic activity.
-
Spiramycin Stock Solution: Improperly stored or repeatedly freeze-thawed stock solutions may degrade. It is advisable to prepare fresh stock solutions or use single-use aliquots stored at -80°C.
Q3: I am observing "skipped wells" in my broth microdilution assay. How should I interpret the MIC?
A3: "Skipped wells" describe a situation where bacterial growth is inhibited at a lower concentration of the antibiotic but appears at a higher concentration. This can be due to a technical error in the dilution series or a paradoxical effect of the compound. If you observe skipped wells, the experiment should be repeated carefully. If the issue persists, it may indicate a complex interaction between the compound and the bacteria. The MIC should be read as the lowest concentration that completely inhibits visible growth.
Q4: In my disk diffusion assay, I see no zone of inhibition, or the zones are much smaller than expected. What could be wrong?
A4: Several factors can lead to absent or unexpectedly small inhibition zones:
-
Resistant Strain: The most straightforward reason is that the bacterial strain is resistant to Spiramycin.
-
High Inoculum Density: A bacterial lawn that is too thick can overwhelm the antibiotic diffusing from the disk.
-
Agar (B569324) Depth: The depth of the agar in the petri dish is critical. If the agar is too deep, the antibiotic will diffuse vertically as well as horizontally, leading to a smaller zone of inhibition. A standard depth of 4mm is recommended.
-
Disk Potency: Ensure the Spiramycin disks have been stored correctly (typically at -20°C to 8°C in a sealed container) and have not expired.
-
Incubation Conditions: Incorrect incubation temperature or duration can affect both the bacterial growth rate and the antibiotic diffusion rate.
Q5: Are there official Quality Control (QC) ranges for Spiramycin published by CLSI or EUCAST?
A5: As of late 2025, specific MIC or zone diameter QC ranges for Spiramycin are not listed in the primary routine quality control documents from major standards organizations like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for common QC strains. For investigational or less commonly tested compounds, it is recommended that laboratories establish their own internal, reproducible QC ranges using standard ATCC® reference strains such as Staphylococcus aureus ATCC® 29213, Enterococcus faecalis ATCC® 29212, Streptococcus pneumoniae ATCC® 49619, and Haemophilus influenzae ATCC® 49766.
Troubleshooting Guide
This section provides a structured approach to resolving specific unexpected outcomes in your Spiramycin assays.
Problem 1: High Variability in MIC/Zone Diameter Results
| Potential Cause | Recommended Action |
| Inoculum preparation inconsistency | Strictly adhere to the protocol for preparing a 0.5 McFarland standard. Use a spectrophotometer to verify turbidity and perform colony counts periodically to ensure consistency. |
| Media pH out of optimal range | Check the pH of your Mueller-Hinton Broth/Agar after preparation. It should be between 7.2 and 7.4. Spiramycin's stability is pH-dependent. |
| Improper antibiotic dilution/storage | Prepare fresh Spiramycin stock solutions for each experiment or use single-use aliquots stored at -80°C to avoid degradation from freeze-thaw cycles. Verify your serial dilution technique. |
| Inconsistent incubation parameters | Ensure your incubator maintains a stable temperature (35°C ± 1°C) and that plates are incubated for the specified duration (e.g., 16-20 hours). |
Problem 2: No Bacterial Growth (Including Growth Control)
| Potential Cause | Recommended Action |
| Non-viable inoculum | Use a fresh, actively growing bacterial culture (e.g., from an 18-24 hour plate) to prepare the inoculum. |
| Unsuitable growth medium | Confirm that the medium used supports the growth of your specific bacterial strain. Fastidious organisms may require supplemented media. |
| Contamination of media/reagents | Use aseptic techniques throughout the procedure. Include a sterility control well (broth only, no bacteria) to check for contamination. |
Problem 3: Growth in All Wells (Including Highest Spiramycin Concentration)
| Potential Cause | Recommended Action |
| Bacterial resistance | The strain may be inherently resistant to Spiramycin. Confirm the identity of your strain and check literature for its expected susceptibility profile. |
| Inactive Spiramycin | The antibiotic may have degraded due to improper storage (e.g., exposure to heat, light, or extreme pH). Prepare a fresh stock solution from a reliable source. |
| Inoculum too dense | An overly concentrated bacterial suspension can overcome the antibiotic. Re-standardize your inoculum to a 0.5 McFarland turbidity. |
Below is a general workflow for troubleshooting unexpected assay results.
Data Presentation
Table 1: Representative Spiramycin MIC Data
The following table summarizes Minimum Inhibitory Concentration (MIC) values for Spiramycin against various microorganisms, compiled from published literature. Note that these values can vary between studies and specific strains.
| Organism | Strain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference |
| Mycoplasma synoviae | WVU-1853 | - | - | 0.0625 | |
| Mycoplasma agalactiae | 24 Sicilian Isolates | 1.583 | 2.850 | - | |
| Pseudomonas aeruginosa | Various | - | - | 128 - 512 | |
| Staphylococcus aureus | Clinical Isolates | - | - | (Generally higher than Erythromycin) | |
| Streptococcus pneumoniae | Clinical Isolates | - | - | (Generally higher than Erythromycin) |
Experimental Protocols
Protocol: Broth Microdilution MIC Assay (Based on CLSI Guidelines)
This protocol outlines the standard method for determining the Minimum Inhibitory Concentration (MIC) of Spiramycin using the broth microdilution technique.
1. Materials:
-
Spiramycin powder (reference grade)
-
Appropriate solvent for Spiramycin (e.g., DMSO, followed by dilution in broth)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well U-bottom microtiter plates
-
Test organism (e.g., S. aureus ATCC® 29213) grown on a non-selective agar plate for 18-24 hours
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
-
Spectrophotometer
2. Preparation of Spiramycin Stock and Dilutions:
-
Prepare a concentrated stock solution of Spiramycin. Accurately weigh the antibiotic powder and dissolve it in the appropriate solvent to a known concentration (e.g., 1280 µg/mL).
-
In a 96-well plate, perform a two-fold serial dilution of Spiramycin in CAMHB to achieve the desired final concentration range (e.g., 64 µg/mL to 0.06 µg/mL). The final volume in each well after adding the inoculum should be 100 µL.
3. Preparation of Bacterial Inoculum:
-
From a fresh culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be done visually or with a spectrophotometer.
-
Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
4. Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate containing the Spiramycin dilutions.
-
Include a positive control well (bacteria in broth with no antibiotic) and a negative/sterility control well (broth only).
-
Seal the plate or cover with a lid and incubate at 35°C ± 1°C for 16-20 hours in ambient air.
5. MIC Determination:
-
Following incubation, visually inspect the wells for turbidity (bacterial growth). A reading aid (e.g., a viewing box) may be used.
-
The MIC is the lowest concentration of Spiramycin that completely inhibits visible growth. The growth control well should be turbid, and the sterility control well should be clear.
Visualizations
Spiramycin Mechanism of Action and Resistance
Spiramycin, a macrolide antibiotic, acts by inhibiting bacterial protein synthesis. Resistance can develop through several mechanisms, most commonly by modification of the antibiotic's target site on the ribosome.
Logical Flow for Investigating Contamination
If you suspect contamination is affecting your assay results, follow this logical workflow to identify the source.
References
- 1. Survey of Susceptibilities of Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis Isolates to 26 Antimicrobial Agents: a Prospective U.S. Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. EUCAST: MIC Determination [eucast.org]
- 4. researchgate.net [researchgate.net]
Spiramycin Drug Interactions: A Technical Support Center for Multi-Drug Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for navigating spiramycin (B21755) drug interactions in multi-drug experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of spiramycin drug interactions?
Spiramycin's drug interactions are primarily linked to its effects on drug absorption and cardiac repolarization, rather than significant inhibition of metabolic enzymes. Unlike some other macrolide antibiotics, spiramycin is not considered a potent inhibitor of the cytochrome P450 (CYP) enzyme system, particularly CYP3A4.[1][2] However, it can alter the absorption of certain drugs and has been associated with QT interval prolongation.[3][4]
Q2: Does spiramycin inhibit cytochrome P450 3A4 (CYP3A4)?
The consensus from multiple studies is that spiramycin is a weak or non-inhibitor of CYP3A4.[1] This characteristic distinguishes it from other macrolides like erythromycin, which are known to cause significant drug interactions through CYP3A4 inhibition. While a complete lack of interaction with all CYP3A4 substrates cannot be definitively ruled out without specific testing, clinically significant interactions mediated by CYP3A4 inhibition are considered unlikely.
Q3: What are the known clinically significant drug interactions with spiramycin?
The most well-documented interactions include:
-
Levodopa (B1675098)/Carbidopa: Spiramycin can decrease the absorption of carbidopa, leading to lower plasma levels of both levodopa and carbidopa.
-
Drugs that prolong the QT interval: Co-administration of spiramycin with other drugs known to prolong the QT interval can increase the risk of cardiac arrhythmias, such as Torsades de Pointes.
Q4: Can spiramycin interact with drug transporters like P-glycoprotein (P-gp)?
Yes, in vitro studies have shown that spiramycin can be transported by P-glycoprotein (P-gp). Its biliary excretion is primarily mediated by the multidrug resistance-associated protein 2 (Mrp2), with a smaller contribution from P-gp. Therefore, there is a potential for interaction with potent inhibitors or inducers of these transporters, which could affect spiramycin's own pharmacokinetics.
Troubleshooting Guides
Issue 1: Unexpected Pharmacokinetic (PK) Results of a Co-administered Drug
Symptom: You observe a significant and unexpected change in the area under the curve (AUC) or maximum concentration (Cmax) of a drug administered concomitantly with spiramycin.
Possible Causes & Troubleshooting Steps:
-
Altered Gastrointestinal Motility: Spiramycin has been suggested to potentially modify gastrointestinal motility, which could affect the rate and extent of absorption of other drugs.
-
Action: Investigate the absorption phase of the co-administered drug's PK profile. A change in Tmax (time to reach maximum concentration) could indicate an effect on gastric emptying or intestinal transit. Consider an in vivo model to directly assess gastrointestinal motility in the presence of spiramycin.
-
-
Interaction with Drug Transporters: If the co-administered drug is a known substrate of P-gp or Mrp2, spiramycin could be competing for these transporters, leading to altered disposition.
-
Action: Conduct in vitro transporter assays using cell lines overexpressing P-gp or Mrp2 to determine if the co-administered drug is a substrate and if spiramycin inhibits its transport.
-
-
Unforeseen Metabolic Interaction: While spiramycin is not a strong CYP inhibitor, the possibility of a weak interaction with a highly sensitive substrate cannot be entirely dismissed.
-
Action: Perform an in vitro CYP inhibition assay with human liver microsomes to assess the inhibitory potential of spiramycin on the specific CYP isozyme responsible for the metabolism of the co-administered drug.
-
Issue 2: Observation of Cardiac Abnormalities in Animal Models
Symptom: ECG monitoring in animal subjects co-administered spiramycin and another drug reveals QT interval prolongation, arrhythmias, or other cardiac abnormalities.
Possible Causes & Troubleshooting Steps:
-
Additive Pharmacodynamic Effect: The co-administered drug may also have QT-prolonging effects, leading to an additive or synergistic effect with spiramycin.
-
Action: Review the known cardiac safety profile of the co-administered drug. If it is known to affect cardiac ion channels, a pharmacodynamic interaction is likely. Conduct electrophysiological studies (e.g., patch-clamp assays on hERG channels) for both drugs individually and in combination to assess their effects on cardiac ion currents.
-
-
Pharmacokinetic Interaction Leading to Increased Exposure: Spiramycin might be increasing the plasma concentration of the co-administered drug (or vice-versa), leading to an exaggerated cardiac effect.
-
Action: Analyze the pharmacokinetic data from the study to determine if there is a correlation between the observed cardiac abnormalities and an increase in the plasma concentration of either drug.
-
Data Presentation: Quantitative Effects of Spiramycin on Co-administered Drugs
Table 1: Effect of Spiramycin on Levodopa and Carbidopa Pharmacokinetics in Healthy Volunteers
| Parameter | Levodopa (without Spiramycin) | Levodopa (with Spiramycin) | p-value | Carbidopa (without Spiramycin) | Carbidopa (with Spiramycin) | p-value |
| AUC₀₋₃₆₀ (ng·h/mL) | Data not provided | Marked Reduction | < 0.001 | Data not provided | Marked Reduction | < 0.001 |
| Elimination Half-life (h) | Data not provided | Increased | < 0.012 | Data not provided | Not reported | - |
Table 2: Effect of Spiramycin on QTc Interval in Neonates
| Parameter | During Spiramycin Therapy | After Spiramycin Withdrawal | p-value |
| Corrected QT interval (QTc) (msec) | 448 ± 32 | 412 ± 10 | 0.021 |
| QTc Dispersion (msec) | 60 ± 32 | 34 ± 8 | 0.021 |
Experimental Protocols
Protocol 1: In Vitro Assessment of Spiramycin's Potential to Inhibit CYP Enzymes
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of spiramycin for major human cytochrome P450 enzymes.
Methodology:
-
System: Human liver microsomes or recombinant human CYP enzymes.
-
Substrates: Use specific probe substrates for each CYP isoform to be tested (e.g., phenacetin (B1679774) for CYP1A2, bupropion (B1668061) for CYP2B6, amodiaquine (B18356) for CYP2C8, diclofenac (B195802) for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan (B48470) for CYP2D6, and midazolam or testosterone (B1683101) for CYP3A4).
-
Incubation: Pre-incubate spiramycin at a range of concentrations with the enzyme system and a NADPH-generating system.
-
Reaction Initiation: Add the probe substrate to initiate the metabolic reaction.
-
Termination: Stop the reaction after a specified time by adding a suitable solvent (e.g., acetonitrile).
-
Analysis: Quantify the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.
-
Data Analysis: Plot the percentage of inhibition of metabolite formation against the logarithm of the spiramycin concentration to determine the IC₅₀ value.
Protocol 2: In Vivo Assessment of a Potential Drug Interaction with Spiramycin in a Rodent Model
Objective: To evaluate the effect of spiramycin on the pharmacokinetics of a co-administered drug (Drug X).
Methodology:
-
Animal Model: Use a suitable rodent model (e.g., Sprague-Dawley rats).
-
Study Design: A crossover or parallel-group design can be used.
-
Crossover: Each animal receives Drug X alone in the first period, followed by a washout period, and then Drug X co-administered with spiramycin in the second period.
-
Parallel-group: One group of animals receives Drug X alone, and a separate group receives Drug X co-administered with spiramycin.
-
-
Dosing: Administer Drug X at a single dose. Administer spiramycin for a sufficient duration to achieve steady-state concentrations before co-administration with Drug X.
-
Sample Collection: Collect serial blood samples at predetermined time points after the administration of Drug X.
-
Bioanalysis: Process the blood samples to obtain plasma and analyze the concentrations of Drug X (and any major metabolites) using a validated bioanalytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters for Drug X (e.g., AUC, Cmax, Tmax, half-life) for both treatment groups (with and without spiramycin).
-
Statistical Analysis: Use appropriate statistical tests (e.g., t-test or ANOVA) to determine if there are significant differences in the pharmacokinetic parameters of Drug X in the presence and absence of spiramycin.
Mandatory Visualizations
Caption: Experimental workflow for an in vivo drug interaction study.
Caption: Proposed mechanism of spiramycin interaction with levodopa/carbidopa.
Caption: Mechanism of spiramycin-induced QT interval prolongation.
References
Validation & Comparative
Spiramycin vs. Azithromycin for Chlamydial Infections: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of spiramycin (B21755) and azithromycin (B1666446) in the treatment of chlamydial infections, with a focus on supporting experimental data and methodologies. While direct head-to-head clinical trials are limited, this document synthesizes available data, including in-vitro studies and clinical trials against a common comparator, to offer a comprehensive overview for the scientific community.
In-Vitro Efficacy
The in-vitro activity of an antibiotic is a crucial indicator of its potential clinical efficacy. For Chlamydia trachomatis, an obligate intracellular bacterium, this is typically measured by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
| Antibiotic | MIC Range (µg/mL) | MBC Range (µg/mL) | Studied Strains/Isolates |
| Spiramycin | Data not consistently reported in recent studies; older studies suggest activity at concentrations achievable in serum. | Data not consistently reported. | C. trachomatis, C. psittaci[1][2] |
| Azithromycin | 0.06 - 0.5[3] | 0.125 - 4.0 | 15 clinical isolates of C. trachomatis; Serovars D, E, F, J, K, and L2 of C. trachomatis |
Clinical Efficacy
Clinical trials provide the most robust data on the real-world effectiveness of a treatment. As direct comparative trials between spiramycin and azithromycin are scarce, this section presents data from studies where each drug was compared against doxycycline (B596269), a standard treatment for chlamydial infections.
| Treatment Regimen | Infection Site | Cure Rate (%) | Comparator and Cure Rate (%) | Patient Population |
| Spiramycin 1g twice daily for 14 days | Genitourinary | 98% (125/128) | Doxycycline 100mg twice daily for 14 days (100%, 133/133) | 265 evaluable patients with culture-positive C. trachomatis |
| Azithromycin 1g single dose | Urogenital | 97% | Doxycycline 100mg twice daily for 7 days (100%) | Adolescents in youth correctional facilities |
| Azithromycin 1g single dose | Vaginal | 93.5% (246/263) | Doxycycline 100mg twice daily for 7 days (95.4%, 125/131) | 416 women with rectal and/or vaginal chlamydia |
| Azithromycin 1g single dose | Rectal | 78.5% (164/209) | Doxycycline 100mg twice daily for 7 days (95.5%, 126/132) | 416 women with rectal and/or vaginal chlamydia |
Experimental Protocols
In-Vitro Susceptibility Testing for Chlamydia trachomatis
Objective: To determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of antibiotics against clinical isolates of C. trachomatis.
Methodology (based on protocols for azithromycin):
-
Cell Culture: McCoy or HeLa cells are cultured in 96-well microtiter plates.
-
Inoculum Preparation: Clinical isolates of C. trachomatis are prepared to a concentration of 10^3 to 5x10^3 inclusion-forming units (IFU) per ml.
-
Antibiotic Dilution: The antibiotics (e.g., azithromycin, spiramycin) are serially diluted in the cell culture medium.
-
Infection and Treatment: The cell monolayers are infected with the chlamydial inoculum and then incubated with the various concentrations of the antibiotics.
-
MIC Determination: After incubation, the cells are fixed and stained to visualize chlamydial inclusions. The MIC is the lowest antibiotic concentration that inhibits the formation of these inclusions.
-
MBC Determination: To determine the MBC, the antibiotic-containing medium is removed, and the cells are washed and incubated in an antibiotic-free medium. The MBC is the lowest concentration that prevents the formation of inclusions after this passage.
Clinical Trial Protocol: Spiramycin vs. Doxycycline for Genitourinary Chlamydial Infection
Objective: To compare the efficacy and safety of spiramycin versus doxycycline for the treatment of culture-positive C. trachomatis genitourinary tract infections.
Study Design: Single-blind, controlled, multicenter study.
Patient Population: Patients with culture-proven C. trachomatis infection.
Treatment Regimens:
-
Spiramycin group: 1 g (3 x 10^6 IU) of spiramycin orally twice daily for 14 days.
-
Doxycycline group: 100 mg of doxycycline orally twice daily for 14 days.
Efficacy Evaluation:
-
A follow-up visit is scheduled after completion of therapy.
-
If signs or symptoms of infection persist, a repeat Chlamydia culture is performed.
-
Cure is defined as the absence of C. trachomatis on the follow-up culture.
Safety Evaluation:
-
Patients are questioned about adverse events during the follow-up visit.
-
Blood and urine tests may be repeated to monitor for any drug-related toxicities.
Visualizations
Caption: Mechanism of action for macrolide antibiotics.
Caption: Generalized clinical trial workflow.
References
- 1. [In vitro and in vivo activity of spiramycine on Chlamydia (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activity of spiramycin against chlamydia, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro evaluation of activities of azithromycin, clarithromycin and sparfloxacin against Chlamydia trachomatis - PubMed [pubmed.ncbi.nlm.nih.gov]
Revolutionizing Spiramycin Detection: A Comparative Analysis of a Novel Voltammetric Method
A groundbreaking electrochemical sensor offers a highly sensitive and efficient alternative for the detection of the macrolide antibiotic, Spiramycin (B21755). This new method demonstrates significant improvements in detection limits and linearity compared to traditional techniques such as High-Performance Liquid Chromatography (HPLC) and microbiological assays.
Researchers and drug development professionals now have a powerful new tool at their disposal for the quantification of Spiramycin. A recently developed adsorptive stripping linear sweep voltammetric technique, utilizing a carboxylic multiwalled glassy carbon electrode modified with carbon nanotubes, presents a major leap forward in analytical performance. This guide provides a comprehensive comparison of this novel method with established techniques, supported by experimental data to inform the selection of the most appropriate analytical strategy.
Performance Comparison of Analytical Methods
The selection of an analytical method for Spiramycin quantification is critical and depends on factors such as required sensitivity, selectivity, and the nature of the sample matrix. The data presented below summarizes the key performance characteristics of the new electrochemical method alongside traditional methods.
| Parameter | Novel Voltammetric Method | LC-MS/MS | HPLC-UV | Microbiological Assay |
| Principle | Electrochemical oxidation | Chromatographic separation and mass-based detection | Chromatographic separation and UV detection | Inhibition of microbial growth |
| Selectivity | High | Very High | Moderate to High | Lower |
| Sensitivity | Very High | High | Moderate | Lower |
| Throughput | High | High | High | Low |
| Cost | Low | High | Moderate | Low |
| Expertise | Moderate | High | Moderate | Moderate |
| Quantitative Performance Data | ||||
| Method | Matrix | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Novel Voltammetric Method | Chicken Egg | 0.100–40.0 µM | 0.028 µM | 0.094 µM |
| LC-MS/MS with Spiramycin-d3 | Milk | 40-2000 µg/kg[1] | < 1.0 µg/kg[2][3] | 40 µg/kg[2] |
| HPLC-UV | Muscle | - | 18 µg/kg | 25 µg/kg |
| Microbiological Assay | Muscle, Liver, Kidney, Fat | - | - | 100 µg/kg (Muscle), 300 µg/kg (Liver, Kidney), 115 µg/kg (Fat) |
Detailed Experimental Protocols
Novel Adsorptive Stripping Voltammetric Method
This method is based on the preconcentration of Spiramycin onto a modified electrode surface, followed by electrochemical detection.
Sample Preparation (Chicken Egg):
-
Homogenize a 5g sample of chicken egg.
-
Extract the homogenized sample with a mixture of acetonitrile-water (90:10, v/v) and 0.1 M Na2EDTA.
-
Centrifuge the mixture and collect the supernatant.
-
Filter the supernatant before analysis.
Electrochemical Analysis:
-
Preconcentrate Spiramycin onto the carboxylic multiwalled carbon nanotube-modified glassy carbon electrode by open-circuit accumulation.
-
Perform linear sweep voltammetry to measure the irreversible anodic peak of Spiramycin.
-
Quantify the concentration based on a calibration curve generated from standard solutions.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
A highly selective and sensitive method for the determination of Spiramycin and its metabolite, neospiramycin.
Sample Preparation (Milk):
-
Fortify a specific volume of milk with an internal standard solution (e.g., Spiramycin-d3).
-
Precipitate proteins using a suitable agent like acetonitrile (B52724).
-
Centrifuge the sample and collect the supernatant.
-
Perform solid-phase extraction (SPE) for cleanup and concentration of the extract.
Chromatographic and Mass Spectrometric Conditions:
-
Chromatography: Reversed-phase high-performance liquid chromatography (HPLC).
-
Mobile Phase: A gradient elution with a mixture of an acidic aqueous solution (e.g., formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both Spiramycin and the internal standard.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
A robust method suitable for quality control and research applications.
Sample Preparation (Tissues):
-
Homogenize tissue samples.
-
Perform liquid-liquid extraction followed by solid-phase extraction.
-
Evaporate the eluate and reconstitute in the mobile phase.
Chromatographic Conditions:
-
Column: ODB reversed-phase C18 column.
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile, 2-methyl-2-propanol, and a hydrogenphosphate buffer (pH 6.5) with 1.5% triethylamine.
-
Detection: UV detection at 231 nm.
Microbiological Assay
A traditional method for quantifying the antimicrobial activity of Spiramycin.
Procedure:
-
Inoculate an agar (B569324) plate with a standardized suspension of a susceptible test organism (e.g., Micrococcus luteus).
-
Apply sample extracts or standards to wells or paper discs on the agar surface.
-
Incubate the plates under controlled conditions.
-
Measure the diameters of the resulting zones of inhibition.
-
Determine the concentration of Spiramycin by comparing the inhibition zone diameters to a standard curve.
Visualizing the Methodologies
To further clarify the experimental processes, the following diagrams illustrate the workflows for the novel voltammetric method and the established LC-MS/MS procedure.
Caption: Workflow for the Novel Voltammetric Detection of Spiramycin.
Caption: Workflow for LC-MS/MS Detection of Spiramycin.
References
- 1. A liquid chromatography coupled to tandem mass spectrometry method for the quantification of spiramycin and its active metabolite neospiramycin in milk of major and minor species: Validation using the accuracy profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Determination of spiramycin and neospiramycin antibiotic residues in raw milk using LC/ESI-MS/MS and solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Spiramycin and Erythromycin Ribosome Binding
A comprehensive guide for researchers and drug development professionals on the binding characteristics of two critical macrolide antibiotics.
This guide provides an in-depth, objective comparison of the ribosomal binding properties of Spiramycin (B21755) and Erythromycin, two prominent members of the macrolide antibiotic family. By examining their binding affinities, sites of interaction, and the experimental methodologies used to elucidate these characteristics, this document aims to equip researchers, scientists, and drug development professionals with the critical data necessary for informed decision-making in antibiotic research and development.
Executive Summary
Both Spiramycin and Erythromycin exert their antibacterial effects by targeting the bacterial ribosome, specifically the 50S large subunit, to inhibit protein synthesis. They bind within the nascent polypeptide exit tunnel (NPET), sterically hindering the progression of the growing polypeptide chain.[1][2] While their general mechanism is similar, differences in their chemical structures, particularly the size of their lactone rings (16-membered for Spiramycin and 14-membered for Erythromycin), lead to distinct interactions with the ribosomal components and variations in their binding affinities and resistance profiles.[3] This guide synthesizes experimental data to highlight these critical differences.
Quantitative Comparison of Ribosome Binding
The affinity of an antibiotic for its target is a key determinant of its potency. The dissociation constant (Kd) is a common measure of this affinity, with a lower Kd value indicating a stronger binding interaction. The following table summarizes available quantitative data for the ribosome binding of Spiramycin and Erythromycin.
| Antibiotic | Target Ribosome/Complex | Dissociation Constant (Kd) | Experimental Method | Reference |
| Spiramycin | E. coli 70S ribosome-poly(U) complex | 1.8 nM | Kinetic analysis of puromycin (B1679871) reaction inhibition | [4] |
| Erythromycin | E. coli initiation complex | - (rate constant of dissociation: 0.011 s⁻¹) | Toeprinting assay | [5] |
| Erythromycin | Ribosomes with pentapeptide | - (rate constant of dissociation: 0.068 s⁻¹) | Toeprinting assay |
Note: Direct comparison of Kd values should be made with caution due to variations in experimental conditions and methodologies across different studies. The data presented here is compiled from the available literature.
Ribosomal Binding Site and Interactions
Spiramycin and Erythromycin both bind to a single site on the large ribosomal subunit, located near the entrance of the nascent peptide exit tunnel. This binding site is primarily composed of 23S rRNA, with contributions from ribosomal proteins L4 and L22.
Erythromycin , a 14-membered macrolide, partially obstructs the exit tunnel. Its binding is stabilized by interactions with specific nucleotides of the 23S rRNA, most notably a hydrogen bond between the 2'-OH group of its desosamine (B1220255) sugar and the N1 atom of nucleotide A2058 (E. coli numbering).
Spiramycin , a 16-membered macrolide, also binds within the NPET. While sharing a similar binding region with Erythromycin, its larger size and different side chains are suggested to result in a slightly different orientation and set of interactions, which may explain differences in their activity spectra and resistance profiles. Studies using photoreactive derivatives of Erythromycin and Spiramycin have indicated that they label different ribosomal proteins, suggesting their binding sites are not identical.
Experimental Protocols
The characterization of antibiotic-ribosome interactions relies on a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments cited in the study of Spiramycin and Erythromycin.
Ribosome Binding Affinity Assay (Filter Binding)
This method is used to determine the dissociation constant (Kd) of an antibiotic for the ribosome.
-
Preparation of Ribosomes: Isolate and purify 70S ribosomes or 50S ribosomal subunits from the target bacterial species (e.g., E. coli).
-
Radiolabeling of Antibiotic: Prepare a stock solution of the antibiotic (Spiramycin or Erythromycin) radiolabeled with an isotope such as ¹⁴C or ³H.
-
Binding Reaction: In a series of reaction tubes, incubate a fixed concentration of purified ribosomes with varying concentrations of the radiolabeled antibiotic in a suitable binding buffer.
-
Equilibration: Allow the binding reactions to reach equilibrium by incubating for a sufficient time at a specific temperature (e.g., 37°C).
-
Filter Binding: Pass each reaction mixture through a nitrocellulose filter. The ribosomes and any bound antibiotic will be retained on the filter, while the unbound antibiotic will pass through.
-
Washing: Quickly wash the filters with cold binding buffer to remove any non-specifically bound antibiotic.
-
Quantification: Measure the amount of radioactivity on each filter using a scintillation counter.
-
Data Analysis: Plot the amount of bound antibiotic as a function of the free antibiotic concentration. The data can then be fitted to a binding isotherm (e.g., Scatchard plot) to calculate the dissociation constant (Kd).
Cryo-Electron Microscopy (Cryo-EM) for Structural Analysis
Cryo-EM is a powerful technique for visualizing the three-dimensional structure of the ribosome-antibiotic complex at near-atomic resolution.
-
Complex Formation: Incubate purified ribosomes with a molar excess of the antibiotic (Spiramycin or Erythromycin) to ensure saturation of the binding site.
-
Sample Preparation: Apply a small volume of the ribosome-antibiotic complex solution to an EM grid, blot away excess liquid, and rapidly plunge-freeze the grid in liquid ethane. This process vitrifies the sample, preserving the native structure.
-
Data Collection: Collect a large dataset of images of the frozen-hydrated particles at different orientations using a transmission electron microscope equipped with a direct electron detector.
-
Image Processing: Use specialized software to perform particle picking, two-dimensional classification to remove noise and bad particles, and three-dimensional reconstruction to generate a high-resolution electron density map of the ribosome-antibiotic complex.
-
Model Building and Refinement: Build an atomic model of the complex by fitting the known crystal structures of the ribosome and the antibiotic into the cryo-EM density map. Refine the model to optimize the fit and stereochemistry. This allows for the precise identification of the antibiotic's binding pocket and its interactions with the ribosome.
Visualizing Experimental Workflows and Binding Interactions
To further clarify the processes and concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Conclusion
Both Spiramycin and Erythromycin are potent inhibitors of bacterial protein synthesis, targeting the 50S ribosomal subunit. While they share a common binding region within the nascent peptide exit tunnel, their distinct chemical structures lead to differences in their specific interactions with the ribosome. The available data suggests that Spiramycin may exhibit a higher binding affinity, as indicated by its lower dissociation constant in the cited study. A deeper understanding of these nuanced interactions, facilitated by the experimental protocols outlined in this guide, is paramount for the development of novel macrolide antibiotics that can overcome existing resistance mechanisms. Future research employing direct comparative studies under identical experimental conditions will be invaluable in further elucidating the subtle yet critical differences in the ribosome binding of these two important antibiotics.
References
- 1. Binding Site of Macrolide Antibiotics on the Ribosome: New Resistance Mutation Identifies a Specific Interaction of Ketolides with rRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of action of spiramycin and other macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interaction between the antibiotic spiramycin and a ribosomal complex active in peptide bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Navigating Macrolide Cross-Resistance: A Comparative Analysis of Spiramycin
For researchers, scientists, and drug development professionals, understanding the nuances of antibiotic cross-resistance is paramount in the fight against antimicrobial resistance. This guide provides an objective comparison of spiramycin's performance against other macrolides, supported by experimental data, detailed methodologies, and a visualization of the underlying resistance mechanisms.
Spiramycin (B21755), a 16-membered macrolide antibiotic, often exhibits a different cross-resistance profile compared to the more commonly used 14- and 15-membered macrolides such as erythromycin, clarithromycin, and azithromycin. This difference is primarily attributed to the distinct mechanisms of bacterial resistance. The primary mechanisms governing macrolide resistance include target site modification, active drug efflux, and enzymatic inactivation.
Quantitative Comparison of Minimum Inhibitory Concentrations (MICs)
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of spiramycin and other selected macrolides against various bacterial strains, including those with well-defined resistance mechanisms. The data illustrates the varying degrees of cross-resistance observed.
| Bacterial Strain | Resistance Mechanism | Spiramycin MIC (µg/mL) | Erythromycin MIC (µg/mL) | Azithromycin MIC (µg/mL) | Clarithromycin MIC (µg/mL) |
| Streptococcus pneumoniae (Susceptible) | - | 0.06 - 0.25 | 0.03 - 0.12 | 0.06 - 0.25 | 0.03 - 0.12 |
| Streptococcus pneumoniae | erm(B) gene (Target site modification) | >64 | >64 | >64 | >64 |
| Streptococcus pneumoniae | mef(A) gene (Efflux pump) | 1 - 2 | 1 - 64 | 1 - 64 | 1 - 64 |
| Staphylococcus aureus (Susceptible) | - | N/A | ≤1 | ≤2 | ≤1 |
| Escherichia coli (Wild-type) | - | 128 - 256 | 16 - 128 | 1 - 8 | N/A |
| Escherichia coli | mph(A) gene (Drug inactivation) | 128 - >1,024 | >1,024 | >1,024 | N/A |
| Escherichia coli | erm(B) gene | >1,024 | >1,024 | >1,024 | N/A |
| Oral Gram-positive anaerobes | - | N/A | Moderately Active | Slightly less active than Erythromycin | Most Active |
| Oral Gram-negative anaerobes | - | Less Active | Moderately Active | Most Active | Similar to Erythromycin |
Note: "N/A" indicates that data was not available in the searched literature. MIC values can vary between studies and testing conditions.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental method for assessing antibiotic susceptibility and cross-resistance patterns. The following is a detailed methodology for the broth microdilution method, a standard procedure for determining MICs.[1][2][3]
Objective: To determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in vitro.
Materials:
-
96-well microtiter plates
-
Bacterial isolates
-
Appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth)
-
Antimicrobial stock solutions (Spiramycin, Erythromycin, Azithromycin, etc.)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Pipettes and sterile tips
-
Incubator (35°C ± 2°C)
-
Plate reader or manual reading mirror
Procedure:
-
Inoculum Preparation:
-
Select three to five well-isolated colonies of the bacterial strain from a non-selective agar (B569324) plate cultured for 18-24 hours.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized suspension in the appropriate broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of Antimicrobial Dilutions:
-
Prepare a stock solution of each antimicrobial agent at a known concentration.
-
Perform serial two-fold dilutions of each antimicrobial agent in the broth medium directly in the 96-well microtiter plates to achieve the desired concentration range.
-
-
Inoculation:
-
Within 15 minutes of preparing the final inoculum, dispense 100 µL of the diluted bacterial suspension into each well of the microtiter plate containing the antimicrobial dilutions.
-
Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).
-
-
Incubation:
-
Cover the microtiter plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation:
-
After incubation, examine the plates for visible bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
-
Macrolide Resistance Mechanisms
The following diagram illustrates the primary mechanisms of macrolide resistance and their impact on different classes of macrolide antibiotics.
Caption: Macrolide resistance mechanisms and their differential effects.
Discussion of Cross-Resistance Patterns
The data and the diagram highlight key patterns in macrolide cross-resistance:
-
Target Site Modification (erm genes): This mechanism, which involves the methylation of the 23S rRNA, typically confers high-level cross-resistance to all macrolides, including spiramycin.[4][5] This is because all macrolides share a common binding site on the ribosome.
-
Efflux Pumps (mef and msr genes): Efflux pumps actively transport macrolides out of the bacterial cell. Notably, these pumps are often more effective against 14- and 15-membered macrolides. Spiramycin, being a 16-membered macrolide, is frequently a poor substrate for these pumps, thus retaining its activity against strains harboring these genes.
-
Drug Inactivation (mph genes): These genes encode for phosphotransferases that inactivate macrolides. Similar to efflux pumps, these enzymes often exhibit substrate specificity, with 14- and 15-membered macrolides being more susceptible to inactivation than spiramycin.
References
- 1. Broth microdilution - Wikipedia [en.wikipedia.org]
- 2. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 3. rr-asia.woah.org [rr-asia.woah.org]
- 4. Antimicrobial Susceptibility and Macrolide Resistance Inducibility of Streptococcus pneumoniae Carrying erm(A), erm(B), or mef(A) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resistance to Macrolides and Related Antibiotics in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
Spiramycin: A Comparative Analysis of In Vitro Susceptibility and In Vivo Efficacy
A notable disparity exists between the in vitro activity and the in vivo therapeutic effectiveness of Spiramycin (B21755), a macrolide antibiotic. This phenomenon, often termed the "spiramycin paradox," reveals that the antibiotic's performance in living organisms frequently surpasses expectations based on laboratory susceptibility testing alone. This guide provides a comprehensive comparison of Spiramycin's activity in both settings, supported by experimental data, detailed protocols, and visual representations to elucidate this complex relationship for researchers, scientists, and drug development professionals.
Unraveling the Spiramycin Paradox
Spiramycin exerts its bacteriostatic action by binding to the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis.[1][2] While in vitro tests, such as the determination of Minimum Inhibitory Concentrations (MICs), provide a baseline for antimicrobial activity, they often fail to capture the full therapeutic potential of Spiramycin. The discrepancy between its modest in vitro MIC values for some common pathogens and its excellent clinical outcomes in vivo is a key characteristic of this antibiotic.[3] This enhanced in vivo efficacy is attributed to several factors, including its high tissue and intracellular concentrations, particularly within macrophages, and the slow recovery of bacteria after exposure to the drug.[3]
Quantitative Comparison of Spiramycin Activity
The following tables summarize the quantitative data from various studies, highlighting the differences in Spiramycin's performance in vitro and in vivo against several pathogens.
Table 1: In Vitro Susceptibility of Various Pathogens to Spiramycin
| Pathogen | Strain(s) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Range of MICs (µg/mL) | Reference |
| Mycoplasma agalactiae | 24 Sicilian isolates | 1.583 | 2.850 | - | [4] |
| Chlamydia trachomatis | Serovar L5 | - | - | Very good activity | |
| Chlamydia psittaci | Loth avian serovar | - | - | Less active than against C. trachomatis | |
| Oral Bacteria | 400 strains | - | - | Susceptible (e.g., S. mutans, B. gingivalis) |
Table 2: In Vivo Efficacy of Spiramycin in Animal Models
| Pathogen | Animal Model | Spiramycin Dosage | Outcome | Reference |
| Chlamydia psittaci | Mouse | 50 mg/kg/day (subcutaneous) | 100% clinical cure and protection | |
| Chlamydia psittaci | Mouse | 10 mg/kg/day (subcutaneous) | 30% protection | |
| Toxoplasma gondii (Type 2, Me49 strain) | Mouse (acute infection) | 100 mg/kg/day (3 weeks) | Significantly enhanced protection and markedly reduced brain cyst burdens | |
| Toxoplasma gondii (Type 2, Me49 strain) | Mouse (acute infection) | 200 mg/kg/day (4 weeks) | Significantly enhanced protection and markedly reduced brain cyst burdens | |
| Toxoplasma gondii (Type 1, RH strain) | Mouse | 100 and 200 mg/kg/day | Limited effect, dose-dependent prolongation of survival, but unable to prevent death | |
| Toxoplasma gondii (chronic infection) | Mouse | 200 mg/kg/day (3 weeks) | Significantly decreased brain cyst burdens |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the typical experimental protocols used to assess the in vitro and in vivo activity of Spiramycin.
In Vitro Susceptibility Testing: Broth Microdilution Method
This method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of an antibiotic against a specific bacterium.
-
Preparation of Bacterial Inoculum:
-
Select 3-4 morphologically similar colonies of the test bacterium from a fresh agar (B569324) plate.
-
Suspend the colonies in a sterile saline solution.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
-
Preparation of Spiramycin Dilutions:
-
Prepare a stock solution of Spiramycin in a suitable solvent.
-
Perform serial twofold dilutions of the Spiramycin stock solution in a 96-well microtiter plate containing a suitable broth medium to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add a standardized volume of the bacterial inoculum to each well of the microtiter plate.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35-37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the microtiter plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of Spiramycin that completely inhibits visible growth of the bacterium.
-
In Vivo Efficacy Testing: Murine Infection Model
Animal models are essential for evaluating the therapeutic efficacy of an antibiotic in a living system. The following is a generalized protocol for a murine infection model.
-
Animal Husbandry and Acclimatization:
-
House laboratory mice (e.g., Swiss albino) under standard conditions with controlled temperature, humidity, and light-dark cycles.
-
Provide ad libitum access to food and water.
-
Allow for an acclimatization period before the start of the experiment.
-
-
Induction of Infection:
-
Infect the mice with a standardized dose of the pathogen. The route of infection (e.g., intraperitoneal, oral, intranasal) will depend on the pathogen and the disease being modeled. For example, for Toxoplasma gondii, infection can be induced by oral inoculation of cysts or intraperitoneal injection of tachyzoites.
-
-
Spiramycin Administration:
-
Divide the infected mice into treatment and control groups.
-
Administer Spiramycin to the treatment groups at various dosages and schedules. The route of administration can be oral, subcutaneous, or intravenous. The control group receives a placebo.
-
-
Monitoring and Endpoint Analysis:
-
Monitor the animals daily for clinical signs of illness, morbidity, and mortality.
-
At the end of the study period, euthanize the animals and collect relevant tissues (e.g., liver, brain, lungs) for analysis.
-
Assess the efficacy of the treatment by measuring parameters such as bacterial or parasitic load in the tissues, reduction in lesion scores, and survival rates.
-
Visualizing the Concepts
Diagrams can aid in understanding complex biological pathways and experimental workflows.
Caption: Mechanism of action of Spiramycin.
Caption: Workflow of in vitro to in vivo correlation.
References
- 1. Mechanism of action of spiramycin and other macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Spiramycin? [synapse.patsnap.com]
- 3. Early studies on in-vitro and experimental activity of spiramycin: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro susceptibilities of field isolates of Mycoplasma agalactiae to oxytetracycline, tylosin, enrofloxacin, spiramycin and lincomycin-spectinomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Clinical Trial of Spiramycin and Pyrimethamine for Toxoplasmosis: A Comparative Guide
This guide provides a detailed comparison of Spiramycin (B21755) and the combination therapy of Pyrimethamine (B1678524) with Sulfadiazine (B1682646) for the treatment of toxoplasmosis, with a primary focus on preventing mother-to-child transmission. The information is based on the findings of a multicenter, randomized clinical trial, supplemented with mechanistic data to provide a comprehensive overview for researchers, scientists, and drug development professionals.
Efficacy and Safety Data
A key head-to-head clinical trial, NCT01189448, compared the efficacy and safety of Pyrimethamine plus Sulfadiazine with Spiramycin in pregnant women who seroconverted for toxoplasmosis during gestation. The quantitative outcomes of this study are summarized below.
Table 1: Efficacy Outcomes of Spiramycin vs. Pyrimethamine + Sulfadiazine in Preventing Congenital Toxoplasmosis[1][2]
| Efficacy Endpoint | Spiramycin | Pyrimethamine + Sulfadiazine | p-value |
| Vertical Transmission Rate | 30% (18/60) | 18.5% (12/65) | 0.147 |
| Positive T. gondii PCR in Amniotic Fluid | 20.3% (13/64) | 10.4% (7/67) | Not Reported |
| Fetal Cerebral Ultrasound Anomalies | 8.6% (6/70) | 0% (0/73) | 0.01 |
Table 2: Safety Outcomes[1]
| Adverse Event | Spiramycin | Pyrimethamine + Sulfadiazine |
| Severe Rashes | 0 | 2 |
Experimental Protocols
The following is a summary of the experimental protocol for the NCT01189448 clinical trial. A fully detailed protocol was not publicly available.
Study Design: A multicenter, randomized, open-label clinical trial conducted in 36 centers in France.[1][2]
Participants: Pregnant women aged 18 years or older with a confirmed Toxoplasma gondii seroconversion during pregnancy. Gestational age had to be greater than 14 weeks at the time of inclusion.
Interventions:
-
Spiramycin Group: Oral Spiramycin at a dose of 3 g (9 million IU) per day, divided into three doses.
-
Pyrimethamine + Sulfadiazine Group: Oral Pyrimethamine (50 mg once daily) and Sulfadiazine (3 g per day, divided into three doses), supplemented with folinic acid to mitigate bone marrow toxicity.
Randomization and Blinding: Participants were randomly allocated to one of the two treatment groups. The trial was open-label, meaning both investigators and participants knew which treatment was being administered.
Assessments:
-
Prenatal: Monthly fetal ultrasound examinations were performed. Amniocentesis for T. gondii PCR testing was offered after 18 weeks of gestation.
-
Postnatal: The primary endpoint was the rate of mother-to-child transmission of T. gondii.
Workflow of the Clinical Trial
Mechanisms of Action
Spiramycin and the combination of Pyrimethamine and Sulfadiazine target different essential pathways in Toxoplasma gondii.
Spiramycin: This macrolide antibiotic acts on the parasite's apicoplast, a non-photosynthetic plastid organelle. It binds to the 50S ribosomal subunit within the apicoplast, inhibiting protein synthesis and thereby preventing the parasite's replication.
Pyrimethamine and Sulfadiazine: This combination therapy employs a synergistic mechanism to block the folic acid synthesis pathway of Toxoplasma gondii, which is crucial for DNA synthesis and replication.
-
Sulfadiazine: Inhibits the enzyme dihydropteroate (B1496061) synthase (DHPS).
-
Pyrimethamine: Inhibits the enzyme dihydrofolate reductase (DHFR).
By targeting two distinct steps in this vital metabolic pathway, the combination therapy is highly effective at halting parasite proliferation.
Signaling Pathways and Drug Targets
References
Validating Gene Function in Spiramycin Biosynthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of key genes involved in the biosynthesis of Spiramycin (B21755), a medically important 16-membered macrolide antibiotic produced by Streptomyces ambofaciens. Understanding the precise role of each gene within the spiramycin biosynthetic gene cluster is paramount for targeted strain improvement and the generation of novel bioactive analogs. This document summarizes experimental data from gene knockout and overexpression studies, offering a clear comparison of their effects on spiramycin production. Detailed experimental protocols for the validation of gene function are also provided to facilitate the replication and extension of these findings.
Comparative Analysis of Gene Function Validation
The function of specific genes in the spiramycin biosynthetic pathway has been elucidated primarily through targeted gene inactivation (knockout) and overexpression studies. The following tables summarize the quantitative impact of modifying key regulatory and biosynthetic genes on spiramycin production in Streptomyces ambofaciens.
Impact of Regulatory Gene Modification on Spiramycin Production
Pathway-specific regulatory genes are crucial for activating the expression of the entire biosynthetic gene cluster. The disruption of these genes typically abolishes antibiotic production, while their overexpression can significantly enhance yields.
| Gene | Modification | Strain | Spiramycin Production (% of Wild-Type) | Reference |
| srm22 (srmR) | Disruption | SPM249 | 0% | [1] |
| Overexpression (pSPM525) | SPM249 | 180% | [1] | |
| srm40 | Disruption | SPM107 | 0% | [1] |
| Overexpression (pSPM75) | SPM107 | 100% | [1] | |
| Overexpression (pSPM75) | Wild-Type | 250% | [1] |
Role of Glycosyltransferase Genes in Spiramycin Biosynthesis
Glycosylation is a critical step in the biosynthesis of spiramycin, as the deoxyhexose sugars are essential for its antibacterial activity. The spiramycin molecule contains three sugars: mycaminose, forosamine, and mycarose. Inactivation of the genes responsible for attaching these sugars leads to a complete loss of spiramycin production and the accumulation of glycosylation intermediates.
| Gene | Proposed Function | Modification | Strain | Spiramycin Production | Reference |
| srm29 | Forosaminyltransferase | Deletion | SPM108 | Not Detected | |
| srm38 | Mycarosyltransferase | Deletion | SPM110 | Not Detected | |
| srm5 | Mycaminosyltransferase | Deletion | SPM121 | Not Detected | |
| srm30 | Putative Glycosyltransferase | Deletion | SPM109 | Production Observed |
Visualizing the Spiramycin Biosynthetic Pathway and its Regulation
To provide a clearer understanding of the molecular processes involved, the following diagrams illustrate the spiramycin biosynthetic pathway and the regulatory cascade controlling its production.
References
Comparison of Spiramycin's post-antibiotic effect with other antibiotics
A deep dive into the persistent antibacterial action of spiramycin (B21755) reveals a prolonged post-antibiotic effect (PAE), particularly against Gram-positive cocci, that distinguishes it from some other macrolides and antibiotic classes. This guide provides a comparative overview of spiramycin's PAE, supported by experimental data, and outlines the methodologies used to determine this important pharmacodynamic parameter.
The post-antibiotic effect is the continued suppression of bacterial growth after limited exposure to an antimicrobial agent. An extended PAE allows for less frequent dosing intervals, which can enhance patient compliance and potentially reduce the development of antibiotic resistance. Spiramycin, a 16-membered macrolide antibiotic, exhibits a noteworthy PAE that contributes to its clinical efficacy.
Comparative Analysis of Post-Antibiotic Effect
Experimental data consistently demonstrates that spiramycin exerts a significant and often prolonged PAE against susceptible bacteria, most notably Staphylococcus aureus.
Table 1: Post-Antibiotic Effect (PAE) of Spiramycin and Comparator Antibiotics against Staphylococcus aureus
| Antibiotic | Antibiotic Class | Concentration (x MIC) | Exposure Time (hours) | PAE (hours) |
| Spiramycin | Macrolide | 4 | 3 | 9.0 [1] |
| Erythromycin (B1671065) | Macrolide | 4 | 3 | 5.0[1] |
| Amoxicillin (B794) | β-lactam | 2 | 2 | ~2.0[2] |
| Amoxicillin | β-lactam | 4 | Not Specified | 3.9[3] |
| Ciprofloxacin (B1669076) | Fluoroquinolone | Not Specified | 2 | 1.9[4] |
MIC: Minimum Inhibitory Concentration
The data clearly indicates that spiramycin's PAE against S. aureus is considerably longer than that of the 14-membered macrolide erythromycin under the same experimental conditions. Furthermore, its PAE appears more extended compared to the β-lactam amoxicillin and the fluoroquinolone ciprofloxacin against the same pathogen.
While specific PAE data for spiramycin against other common respiratory pathogens like Streptococcus pneumoniae and Haemophilus influenzae is not as readily available in comparative studies, research on other macrolides provides valuable context. For instance, a study on roxithromycin, another macrolide, demonstrated a PAE of up to 9.6 hours against S. pneumoniae. This suggests that a prolonged PAE may be a characteristic of certain macrolides against key respiratory bacteria. Studies on amoxicillin-clavulanate have shown a PAE of over 3.32 hours against slowly growing H. influenzae.
Factors Influencing the Post-Antibiotic Effect
It is crucial to note that the duration of the PAE is influenced by several factors, including:
-
The specific bacterial strain.
-
The antibiotic class and its mechanism of action.
-
The concentration of the antibiotic.
-
The duration of antibiotic exposure.
Experimental Protocols
The determination of the post-antibiotic effect is primarily conducted in vitro using the viable count method. This method quantifies the number of viable bacteria over time after the removal of the antibiotic.
Detailed Protocol for Viable Count Method
1. Preparation of Bacterial Inoculum:
- A standardized bacterial suspension is prepared from an overnight culture to a turbidity equivalent to a 0.5 McFarland standard.
- This suspension is then diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
2. Antibiotic Exposure:
- The bacterial culture is divided into test and control groups.
- The test group is exposed to the antibiotic at a specified multiple of its Minimum Inhibitory Concentration (MIC) (e.g., 4x MIC).
- The control group is incubated under the same conditions without the antibiotic.
- The exposure period is typically 1 to 3 hours at 37°C with agitation.
3. Antibiotic Removal:
- After the exposure period, the antibiotic is removed from the test culture. This is typically achieved by:
- Centrifugation and washing: The bacterial cells are pelleted by centrifugation, the supernatant containing the antibiotic is discarded, and the cells are washed with fresh, pre-warmed broth. This process is repeated to ensure complete removal of the antibiotic.
- Dilution: The culture is diluted 1:1000 or more in fresh, pre-warmed broth to reduce the antibiotic concentration to a sub-inhibitory level.
4. Monitoring of Bacterial Regrowth:
- Both the test and control cultures are incubated at 37°C.
- At regular time intervals (e.g., every hour), samples are taken from both cultures.
- Serial dilutions of these samples are plated on a suitable agar (B569324) medium (e.g., Tryptic Soy Agar).
- The plates are incubated for 18-24 hours at 37°C, after which the number of colonies is counted to determine the CFU/mL.
5. Calculation of PAE:
- The PAE is calculated using the following formula: PAE = T - C
- T is the time required for the CFU/mL in the antibiotic-exposed culture to increase by 1 log10 from the count immediately after antibiotic removal.
- C is the time required for the CFU/mL in the untreated control culture to increase by 1 log10 from the initial count after the same handling procedures.
Visualizing the Experimental Workflow and Comparison
To better understand the experimental process and the comparative nature of PAE studies, the following diagrams are provided.
References
- 1. Sub-inhibitory and post-antibiotic effects of spiramycin and erythromycin on Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Postantibiotic and post-beta-lactamase inhibitor effects of amoxicillin plus clavulanate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Post-antibiotic suppressive effect of ciprofloxacin against gram-positive and gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Spiramycin and Clindamycin in the Management of Anaerobic Infections
For Immediate Release
In the landscape of antimicrobial therapeutics, the judicious selection of agents against anaerobic infections is paramount for clinical success. This guide provides a comprehensive comparative review of two prominent antibiotics, spiramycin (B21755) and clindamycin (B1669177), offering researchers, scientists, and drug development professionals a detailed analysis of their efficacy, mechanisms of action, and experimental validation.
Executive Summary
Both spiramycin, a macrolide, and clindamycin, a lincosamide, exert their antimicrobial effects by inhibiting bacterial protein synthesis. While clindamycin has historically been a cornerstone in treating anaerobic infections, emerging resistance patterns necessitate a re-evaluation of alternative therapies like spiramycin. This review synthesizes available in vitro data, details experimental protocols for their assessment, and visually represents their molecular interactions to facilitate a clear, data-driven comparison.
Comparative In Vitro Efficacy
The in vitro activity of spiramycin and clindamycin against a range of anaerobic pathogens is a critical determinant of their potential clinical utility. Minimum Inhibitory Concentration (MIC) is a key metric in this assessment, indicating the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following table summarizes MIC data for both compounds against clinically significant anaerobic bacteria, compiled from various studies.
| Anaerobic Bacteria | Spiramycin MIC Range (µg/mL) | Clindamycin MIC Range (µg/mL) | Clindamycin MIC50 (µg/mL) | Clindamycin MIC90 (µg/mL) |
| Bacteroides fragilis group | Varies; some studies show good activity[1] | ≤0.125 - >32[2] | 0.25 - 1 | 4 - >256 |
| Prevotella spp. | Good activity reported[1] | - | - | - |
| Porphyromonas spp. | Good activity reported[1] | - | - | - |
| Fusobacterium nucleatum | Resistance reported in 44.4% of subjects in one study (at 4 µg/mL)[3] | - | - | - |
| Clostridium perfringens | - | ≤0.06 - 0.5 | 0.12 | 0.25 |
| Clostridium ramosum | - | Resistance noted in 5% of isolates | - | - |
| Clostridium innocuum | - | Resistance noted in 10% of isolates | - | - |
| Gram-Positive Anaerobic Cocci (GPAC) | - | Resistance reported in some strains | - | - |
| Peptostreptococcus spp. | Good activity reported | - | - | - |
| Finegoldia magna | - | Resistance rates of 3-51% reported | - | - |
| Parvimonas micra | - | Susceptibility of 96% reported in one study | - | - |
Mechanisms of Action: A Tale of Two Ribosomal Binders
Both spiramycin and clindamycin target the bacterial ribosome, the cellular machinery responsible for protein synthesis. Specifically, they bind to the 50S ribosomal subunit, effectively halting the production of essential proteins and thereby inhibiting bacterial growth. Their action is primarily bacteriostatic, meaning they prevent bacteria from multiplying, but can be bactericidal at higher concentrations.
The binding site for both antibiotics is within the peptidyl transferase center of the 23S rRNA component of the 50S subunit. This interaction interferes with the translocation step of protein synthesis, where the ribosome moves along the messenger RNA (mRNA) template.
Below is a diagram illustrating the mechanism of action of spiramycin and clindamycin at the bacterial ribosome.
Experimental Protocols: A Guide to In Vitro Susceptibility Testing
The determination of MIC values is a standardized process crucial for antimicrobial research and development. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide guidelines for these procedures. A typical workflow for determining the MIC of an antibiotic against anaerobic bacteria is outlined below.
Agar (B569324) Dilution Method (Reference Method)
-
Media Preparation: A suitable growth medium, such as Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood, is prepared.
-
Antibiotic Dilution Series: A series of agar plates are prepared, each containing a specific, decreasing concentration of the antibiotic to be tested. A control plate with no antibiotic is also prepared.
-
Inoculum Preparation: A standardized suspension of the anaerobic bacterium to be tested is prepared, typically to a 0.5 McFarland turbidity standard.
-
Inoculation: The surfaces of the agar plates are inoculated with a defined volume of the bacterial suspension.
-
Incubation: The plates are incubated under anaerobic conditions at a controlled temperature (typically 35-37°C) for 48 hours.
-
MIC Determination: The MIC is read as the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacterium.
Resistance Mechanisms
Resistance to both spiramycin and clindamycin can emerge through several mechanisms. The most common is the modification of the antibiotic target site on the 23S rRNA, often through methylation by an erm (erythromycin ribosome methylase) gene. This modification reduces the binding affinity of the antibiotic to the ribosome.
Conclusion
Both spiramycin and clindamycin are potent inhibitors of protein synthesis in anaerobic bacteria. Clindamycin has a long history of successful clinical use and a well-documented spectrum of activity. However, the rise of clindamycin-resistant strains, particularly among the Bacteroides fragilis group and certain Gram-positive anaerobic cocci, is a growing concern.
Spiramycin demonstrates good in vitro activity against several anaerobic species, particularly those associated with oral and dental infections. While direct comparative efficacy data against a broad range of anaerobic pathogens is less abundant than for clindamycin, spiramycin may represent a viable alternative in certain clinical scenarios, especially where clindamycin resistance is prevalent. Further head-to-head comparative studies are warranted to fully elucidate the relative therapeutic potential of these two important antimicrobial agents in the treatment of anaerobic infections.
References
- 1. In-vitro activity of spiramycin and metronidazole alone or in combination against clinical isolates from odontogenic abscesses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bacteroides fragilis resistance to clindamycin in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spiramycin resistance in human periodontitis microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Specialized Laboratory Chemicals
It is imperative for laboratory personnel to recognize that even similarly named chemicals can have vastly different properties and associated hazards. Misidentification can lead to improper handling and disposal, posing significant risks. Therefore, the first and most critical step is the positive identification of the chemical, ideally through a Chemical Abstracts Service (CAS) number. In the absence of specific disposal guidelines for a substance, it must be treated as hazardous waste.
Immediate Safety and Handling Precautions
Before initiating any disposal process, it is essential to be equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, protective clothing, and eye/face protection.[1] All handling of the chemical waste should occur in a well-ventilated area to prevent the inhalation of dust or vapors.[1] Following any handling, a thorough handwashing with soap and water is a mandatory step.[1][2]
General Disposal Protocol for Unidentified or Hazardous Chemicals
When specific disposal instructions for a chemical like "Spiramine A" are unavailable, a general protocol for hazardous waste disposal should be followed.
-
Containment : Collect the waste material in a suitable, sealable, and clearly labeled container.[1]
-
Labeling : The container must be accurately labeled as hazardous waste, including any known information about the substance.
-
Segregation : Do not mix different chemical wastes unless explicitly instructed to do so by safety guidelines.
-
Consultation : Contact your institution's Environmental Health and Safety (EHS) department or the nearest Environmental Protection Agency (EPA) regional office for guidance.
-
Professional Disposal : Arrange for the disposal through an approved waste disposal facility. Controlled incineration with flue gas scrubbing is a frequently recommended method for many organic compounds.
Under no circumstances should laboratory chemicals be discharged into sewer systems, drains, or any waterways, as this can lead to environmental contamination and is a violation of federal law.
Quantitative Safety Data Summary
For the safe handling of hazardous chemicals, it is crucial to be aware of key safety metrics. While specific data for "this compound" is not available, the following table summarizes general safety parameters found for other similarly named but distinct chemicals, illustrating the type of information that is vital for a proper risk assessment.
| Parameter | Value | Chemical | Source |
| Acute Oral Toxicity (LD50) | 530 mg/kg (mice) | Steramine | |
| Acute Oral Toxicity (LD50) | 2,900 mg/kg (mouse) | Spiramycin | |
| Acute Oral Toxicity (LD50) | 3,550 mg/kg (rat) | Spiramycin | |
| Hazard Statement | H302: Harmful if swallowed | Spiroxamine | |
| Hazard Statement | H312: Harmful in contact with skin | Spiroxamine | |
| Hazard Statement | H315: Causes skin irritation | Spiroxamine, Spiramycin | |
| Hazard Statement | H317: May cause an allergic skin reaction | Spiroxamine, Spiramycin | |
| Hazard Statement | H319: Causes serious eye irritation | Spiramycin | |
| Hazard Statement | H332: Harmful if inhaled | Spiroxamine | |
| Hazard Statement | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled | Spiramycin | |
| Hazard Statement | H361: Suspected of damaging fertility or the unborn child | Spiroxamine | |
| Hazard Statement | H400: Very toxic to aquatic life | Spiroxamine | |
| Hazard Statement | H410: Very toxic to aquatic life with long lasting effects | Spiroxamine, Spiramycin |
This table is for illustrative purposes only and does not represent data for "this compound."
Experimental Workflow for Safe Disposal of Unidentified Chemicals
The logical flow for handling and disposing of an unidentified chemical in a laboratory setting is crucial to maintain safety and compliance. The following diagram outlines this workflow.
Caption: This diagram outlines the step-by-step workflow for the safe disposal of an unidentified laboratory chemical.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Spiramine A
For Immediate Implementation: This document outlines essential personal protective equipment (PPE), handling protocols, and disposal procedures for Spiramine A, a diterpenoid compound. Given the absence of a specific Safety Data Sheet (SDS) for this compound, these guidelines are established based on best practices for handling potentially cytotoxic and hazardous research chemicals. All personnel must conduct a thorough risk assessment before beginning any work with this compound.
Core Safety and Handling Protocols
When working with this compound, a stringent adherence to safety protocols is paramount to minimize exposure risk. The following table summarizes the required personal protective equipment.
| PPE Category | Item | Standard |
| Hand Protection | Double gloves (chemotherapy-rated) | ASTM D6978 |
| Body Protection | Disposable, solid-front gown with long sleeves and tight-fitting cuffs | Permeation-tested for cytotoxic agents |
| Eye Protection | Chemical splash goggles or a full-face shield | ANSI Z87.1 |
| Respiratory | NIOSH-approved N95 respirator or higher, depending on the procedure and potential for aerosolization. A fit test is mandatory. | OSHA 29 CFR 1910.134 |
Operational Plan: From Receipt to Disposal
The lifecycle of this compound within the laboratory, from initial receipt to final disposal, must be managed with precision to ensure personnel and environmental safety.
Receiving and Storage
Upon receipt, inspect the package for any signs of damage or leakage in a designated containment area. Personnel unpacking the shipment must wear the PPE detailed in the table above. The primary container should be wiped down before being transferred to a secure, clearly labeled, and ventilated storage location. Store this compound according to the manufacturer's recommendations, away from incompatible materials.
Handling and Experimental Procedures
All manipulations of this compound, including weighing, dissolving, and aliquoting, must be performed within a certified chemical fume hood or a Class II Type B2 biological safety cabinet to prevent inhalation of aerosols or dust particles.
Experimental Workflow:
Handling and Experimental Workflow for this compound
Emergency Procedures: Spill Management
In the event of a spill, immediate and decisive action is required to contain the contamination and mitigate exposure.
-
Evacuate and Alert: Immediately evacuate the affected area and alert all personnel in the vicinity.
-
Secure the Area: Restrict access to the spill area.
-
Don PPE: Before re-entering the area, don the appropriate PPE, including a respirator.
-
Containment: Use a chemical spill kit to absorb the spill. For powdered material, gently cover it with damp absorbent pads to avoid raising dust.
-
Decontamination: Clean the spill area with an appropriate deactivating solution, followed by a thorough cleaning with soap and water.
-
Waste Disposal: All materials used for cleanup must be disposed of as hazardous waste.
Disposal Plan: Managing this compound Waste
All waste contaminated with this compound, including unused product, empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous chemical waste.
Waste Management Workflow:
This compound Waste Disposal Workflow
All waste containers must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the associated hazards. Follow all institutional, local, and federal regulations for the disposal of hazardous chemical waste. Never dispose of this compound or its contaminated materials in the regular trash or down the drain.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
